Product packaging for (-)-Catechin gallate(Cat. No.:CAS No. 130405-40-2)

(-)-Catechin gallate

Cat. No.: B1663601
CAS No.: 130405-40-2
M. Wt: 442.4 g/mol
InChI Key: LSHVYAFMTMFKBA-CTNGQTDRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(-)-catechin-3-O-gallate is a gallate ester obtained by formal condensation of the carboxy group of gallic acid with the (3R)-hydroxy group of (-)-catechin. It has a role as a metabolite. It is a gallate ester, a polyphenol and a member of flavans. It is functionally related to a (-)-catechin and a gallic acid. It is an enantiomer of a (+)-catechin-3-O-gallate.
(-)-Catechin gallate has been reported in Camellia sinensis, Rheum palmatum, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H18O10 B1663601 (-)-Catechin gallate CAS No. 130405-40-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O10/c23-11-6-14(25)12-8-19(32-22(30)10-4-16(27)20(29)17(28)5-10)21(31-18(12)7-11)9-1-2-13(24)15(26)3-9/h1-7,19,21,23-29H,8H2/t19-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHVYAFMTMFKBA-CTNGQTDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70156528
Record name (-)-Catechin gallate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70156528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130405-40-2
Record name (-)-Catechin gallate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130405-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Catechin gallate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130405402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Catechin gallate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70156528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-Catechin gallate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CATECHIN GALLATE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KT1FO6VO6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(-)-Catechin gallate chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Catechin gallate (CG) is a flavonoid, a type of polyphenol found in green tea and other plants. It is an ester formed from (-)-catechin and gallic acid. This document provides a detailed overview of the chemical structure, properties, biosynthesis, and biological activities of this compound, with a focus on its potential applications in research and drug development. The information presented is intended to serve as a comprehensive technical resource, summarizing key data and experimental methodologies.

Chemical Structure and Properties

This compound is characterized by a flavan-3-ol structure esterified with a gallic acid moiety at the 3-position of the C-ring. This galloyl group significantly influences its chemical and biological properties.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name [(2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate[1]
Molecular Formula C₂₂H₁₈O₁₀[1]
Molecular Weight 442.37 g/mol [2]
CAS Number 130405-40-2[1]
SMILES C1--INVALID-LINK--O)O)C3=CC(=C(C=C3)O)O">C@HOC(=O)C4=CC(=C(C(=C4)O)O)O[1]
InChI InChI=1S/C22H18O10/c23-11-6-14(25)12-8-19(32-22(30)10-4-16(27)20(29)17(28)5-10)21(31-18(12)7-11)9-1-2-13(24)15(26)3-9/h1-7,19,21,23-29H,8H2/t19-,21+/m1/s1[1]
InChIKey LSHVYAFMTMFKBA-CTNGQTDRSA-N[1]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Physical Form White powder[3]
Melting Point 248-251 °C (decomposes)[2]
Boiling Point (Predicted) 861.7 ± 65.0 °C[2]
Density (Predicted) 1.80 ± 0.1 g/cm³[2]
Solubility Slightly soluble in DMSO and ethanol. Soluble in methanol.[2][3]
Storage Temperature 2-8°C[2]
Stability

This compound, like other catechins, is susceptible to degradation under certain conditions. Its stability is influenced by factors such as pH, temperature, and the presence of oxygen and metal ions. Generally, it is more stable in acidic conditions (pH < 4) and its stability decreases as the pH becomes neutral to alkaline.[4] High temperatures can lead to epimerization and degradation.

Biosynthesis and Synthesis

Biosynthesis

In plants, particularly in the tea plant (Camellia sinensis), the biosynthesis of this compound follows the general flavonoid pathway, which is a branch of the phenylpropanoid pathway. The core catechin structure is synthesized first. While the precise final step of galloylation to form this compound is not fully elucidated, it is understood to involve the esterification of (-)-catechin with gallic acid, which is also derived from the shikimate pathway.

Biosynthesis_Pathway Shikimate Pathway Shikimate Pathway Phenylalanine Phenylalanine Shikimate Pathway->Phenylalanine Gallic Acid Gallic Acid Shikimate Pathway->Gallic Acid Cinnamic Acid Cinnamic Acid Phenylalanine->Cinnamic Acid p-Coumaroyl-CoA p-Coumaroyl-CoA Cinnamic Acid->p-Coumaroyl-CoA Flavanone Flavanone p-Coumaroyl-CoA->Flavanone Dihydroflavonol Dihydroflavonol Flavanone->Dihydroflavonol Leucoanthocyanidin Leucoanthocyanidin Dihydroflavonol->Leucoanthocyanidin (-)-Catechin (-)-Catechin Leucoanthocyanidin->(-)-Catechin This compound This compound (-)-Catechin->this compound Gallic Acid->this compound

Figure 1: Simplified biosynthetic pathway of this compound.
Chemical Synthesis

The chemical synthesis of catechin derivatives can be challenging due to the need for stereocontrol. Strategies for the synthesis of related compounds like (-)-epicatechin-3-O-gallate often involve the assembly of lithiated fluorobenzene and epoxy alcohol followed by pyran cyclization.[5][6] Another approach involves a two-step oxidation/reduction sequence to achieve the desired stereochemistry, followed by esterification with a protected gallic acid derivative.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, many of which are attributed to its antioxidant properties and its ability to interact with various cellular targets. Much of the detailed mechanistic understanding is derived from studies on the structurally similar and more abundant epigallocatechin-3-gallate (EGCG).

Antioxidant Activity

The antioxidant activity of this compound is a key feature, stemming from its ability to scavenge free radicals and chelate metal ions. The presence of multiple hydroxyl groups on both the catechin backbone and the galloyl moiety contributes to this activity.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is commonly used to determine the free radical scavenging capacity of a compound.

  • Reagent Preparation : Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

  • Sample Preparation : Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or ethanol).

  • Assay Procedure :

    • Add a specific volume of the this compound solution to a cuvette or microplate well.

    • Add the DPPH solution and mix thoroughly.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.[7]

Enzyme Inhibition

This compound has been shown to inhibit the activity of several enzymes.

Table 3: Inhibitory Activity of this compound against Various Enzymes

EnzymeIC₅₀ ValueInhibition TypeSource
Cytochrome P450 2C9 (CYP2C9) 7.60 µMNon-competitive[1][5]
Cytochrome P450 1A2 (CYP1A2) > 50 µM-[5]
Cytochrome P450 3A4 (CYP3A4) > 50 µM-[5]
Cyclooxygenase-1 (COX-1) Inhibits-[8]
Cyclooxygenase-2 (COX-2) Inhibits-[8]

Experimental Protocol: Cytochrome P450 Inhibition Assay

This protocol outlines a general method for assessing the inhibitory effect of this compound on CYP enzymes using human liver microsomes.

  • Materials : Human liver microsomes, specific CYP substrate probes (e.g., diclofenac for CYP2C9), NADPH regenerating system, and this compound.

  • Incubation :

    • Pre-incubate human liver microsomes with various concentrations of this compound in a buffer solution.

    • Initiate the reaction by adding the specific CYP substrate and the NADPH regenerating system.

    • Incubate at 37°C for a specific time.

  • Termination and Analysis :

    • Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

    • Centrifuge to pellet the protein.

    • Analyze the supernatant for the formation of the metabolite of the probe substrate using LC-MS/MS.

  • Data Analysis : Determine the rate of metabolite formation at each concentration of this compound. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The mode of inhibition (e.g., competitive, non-competitive) can be determined using Dixon plots.[5]

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines, often with greater potency than against normal cells.

Table 4: Cytotoxicity of this compound (Neutral Red Assay, 3-day exposure)

Cell LineCell TypeNR₅₀ ValueSource
CAL27 Human tongue squamous carcinoma62 µM[8]
HSG Human salivary gland carcinoma90 µM[8]
S-G Immortalized epithelioid58 µM[8]
HGF-1 Normal gingival fibroblasts132 µM[8]

Experimental Protocol: Neutral Red (NR) Cytotoxicity Assay

This assay assesses cell viability based on the uptake of the supravital dye neutral red by lysosomes of viable cells.

  • Cell Culture : Culture the target cell lines in appropriate growth media.

  • Cell Seeding : Seed the cells in 96-well plates at a predetermined density and allow them to attach overnight.

  • Treatment : Replace the growth medium with a medium containing various concentrations of this compound. Include a vehicle control.

  • Incubation : Incubate the cells for the desired exposure time (e.g., 72 hours).

  • Neutral Red Staining :

    • Remove the treatment medium and wash the cells.

    • Add a medium containing neutral red and incubate for a few hours to allow for dye uptake.

  • Dye Extraction and Quantification :

    • Wash the cells to remove excess dye.

    • Add a destain solution (e.g., a mixture of acetic acid, ethanol, and water) to extract the dye from the cells.

    • Measure the absorbance of the extracted dye at a specific wavelength (e.g., 540 nm).

  • Data Analysis : Calculate the percentage of viable cells relative to the control. Determine the NR₅₀ value, which is the concentration of the test agent that reduces the viability by 50%.[8]

Modulation of Signaling Pathways

Based on studies of EGCG, this compound is likely to modulate multiple intracellular signaling pathways involved in cell proliferation, apoptosis, and inflammation. Key pathways include:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway : Catechins can inhibit the phosphorylation of key kinases in the MAPK pathway, such as ERK, JNK, and p38, thereby affecting cell growth and survival.

  • Nuclear Factor-kappa B (NF-κB) Pathway : Inhibition of NF-κB activation by catechins can lead to the downregulation of pro-inflammatory and anti-apoptotic genes.

  • PI3K/Akt Pathway : This pathway, crucial for cell survival, can be inhibited by catechins, leading to the induction of apoptosis.

Signaling_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Receptor Growth Factor Receptor Ras Ras Growth Factor Receptor->Ras PI3K PI3K Growth Factor Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Expression Gene Expression ERK->Gene Expression Akt Akt PI3K->Akt IκB IκB Akt->IκB Inhibits degradation NF-κB NF-κB IκB->NF-κB Inhibits NF-κB->Gene Expression This compound This compound This compound->Growth Factor Receptor Inhibits This compound->MEK Inhibits This compound->IκB Prevents degradation

Figure 2: Potential signaling pathways modulated by this compound.

Conclusion

This compound is a promising natural compound with a range of biological activities that warrant further investigation for its potential therapeutic applications. Its antioxidant, enzyme inhibitory, and cytotoxic properties, coupled with its ability to modulate key cellular signaling pathways, make it a molecule of significant interest to the scientific and drug development communities. This technical guide provides a foundational understanding of its chemical nature and biological effects, supported by relevant data and experimental protocols to facilitate future research. Further studies are needed to fully elucidate its mechanisms of action and to explore its potential in various disease models.

References

What are the natural sources of (-)-Catechin gallate

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Natural Sources of (-)-Catechin Gallate

Introduction

This compound is a polyphenolic compound belonging to the flavan-3-ol class of flavonoids. It is an ester of (-)-catechin and gallic acid. While often discussed in the context of its more abundant stereoisomer, (-)-epicatechin gallate (ECG), this compound itself is a significant bioactive compound found in various plant-based foods and beverages. This technical guide provides a comprehensive overview of the natural sources of this compound and its related compounds, methods for its quantification, and the biosynthetic pathways leading to its formation in plants. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Primary Natural Sources

This compound and other galloylated catechins are predominantly found in the leaves of the tea plant (Camellia sinensis).[1][2] The processing method of the tea leaves significantly impacts the final catechin profile. Green tea, being unfermented, retains the highest concentration of these natural polyphenols.[3][4] Other notable, albeit less concentrated, sources include cocoa, berries, and red wine.[2][4]

  • Camellia sinensis (Tea Plant) : The most abundant and commercially significant source of galloylated catechins.[2] Green tea, in particular, is rich in these compounds, with epicatechin gallate (ECG) constituting a significant portion of the total catechin content.[2][5] The concentration and specific profile of catechins can vary based on the tea cultivar, growing conditions, leaf age, and harvesting time.[2][6]

  • Theobroma cacao (Cocoa) : Cocoa beans are another source of catechins, including gallated forms.[2][4]

  • Berries and Other Fruits : Certain berries and fruits such as grapes, strawberries, and apricots contain catechins, though typically in lower amounts compared to tea.[2][3][4]

  • Wine : Red wine contains catechin gallates, which contribute to its flavor profile through reactions with tannins.[4]

Quantitative Analysis of Catechin Gallates in Natural Sources

The concentration of this compound and its isomers varies significantly across different plant sources and even within the same plant depending on factors like maturity and processing. High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the precise quantification of these compounds.[7][8]

Plant SourcePartCatechin MeasuredConcentrationReference
Camellia sinensis (Green Tea)Leaves (dry weight)Epicatechin gallate (ECG)~3-6%[2]
Camellia sinensis (Green Tea)LeavesEpicatechin gallate (ECG)~14% of total catechins[5]
Camellia sinensisTwigs (50% Ethanol Extract)Catechin gallate (CG)0.49 ± 0.06 mg/mL[9]
Camellia sinensisTwigs (50% Ethanol Extract)Epicatechin gallate (ECG)0.53 ± 0.07 mg/mL[9]
Camellia sinensisCoarse Leaves (Purified Extract)Total Catechins746.06 mg/g[10]
Camellia sinensisFlowers (Purified Extract)Total Catechins680.46 mg/g[10]
Borrasus flabellifer L.Young Male Flowers (Water Extract)Catechin6.65 µg/mg of extract[11]
Diospyros kaki (Persimmon)Young Leaves(+)-Catechin gallate (CG)High levels (specifics vary)[12]

Experimental Protocols

Extraction of Catechins from Plant Material

The efficient extraction of catechins is a critical first step for their analysis. The choice of solvent and extraction method influences the yield.

  • Objective : To extract catechins from a solid plant matrix (e.g., dried tea leaves) for subsequent analysis.

  • Materials :

    • Dried, powdered plant material.

    • Extraction Solvents: Ethanol, methanol, acetone, or water. Aqueous solutions (e.g., 50-80% ethanol or methanol) are often used.[7][9]

    • Shaker or sonicator.

    • Centrifuge.

    • Filtration apparatus (e.g., 0.45 µm syringe filters).

  • Methodology :

    • Sample Preparation : Weigh a precise amount of the powdered plant material (e.g., 1 gram).

    • Solvent Addition : Add a known volume of the chosen extraction solvent (e.g., 20 mL of 75% ethanol).[13] The sample-to-solvent ratio can be optimized.[14]

    • Extraction : Agitate the mixture for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 60-80°C).[13] Methods like hot water extraction (HWE), ultrasound-assisted extraction (UAE), or simple maceration can be employed.[11][14]

    • Separation : Centrifuge the mixture to pellet the solid material.

    • Filtration : Collect the supernatant and filter it through a 0.45 µm filter to remove any remaining particulate matter.

    • Storage : The resulting extract is now ready for HPLC analysis or can be stored at -20°C.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for separating and quantifying individual catechins.

  • Objective : To separate and quantify this compound and other catechins in a plant extract.

  • Instrumentation :

    • HPLC system with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

    • Reversed-phase C18 column.

  • Reagents :

    • Mobile Phase A: Water with a small percentage of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

    • Mobile Phase B: Acetonitrile or methanol.

    • Catechin standards (e.g., this compound, ECG, EGCG, etc.).

  • Methodology :

    • Standard Preparation : Prepare a series of standard solutions of known concentrations for each catechin to be quantified. This is used to generate a calibration curve.

    • Chromatographic Conditions :

      • Column : C18 reversed-phase column.

      • Mobile Phase : A gradient elution is typically used, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the more nonpolar compounds.

      • Flow Rate : Typically 1.0 mL/min.

      • Column Temperature : Maintained at a constant temperature, e.g., 30-40°C.

      • Detection : UV detection at approximately 280 nm.[11]

    • Injection : Inject a known volume (e.g., 10-20 µL) of the filtered plant extract and the standard solutions into the HPLC system.

    • Data Analysis : Identify the peaks in the chromatogram of the sample by comparing their retention times with the standards. Quantify the amount of each catechin by relating its peak area to the calibration curve generated from the standards.

experimental_workflow plant_material Plant Material (e.g., Dried Tea Leaves) grinding Grinding/Powdering plant_material->grinding extraction Solvent Extraction (e.g., 75% Ethanol, 80°C) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc HPLC Analysis (C18 Column, UV 280 nm) filtration->hplc quantification Data Analysis & Quantification hplc->quantification

References

Biosynthesis pathway of (-)-Catechin gallate in Camellia sinensis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biosynthesis of (-)-Catechin Gallate in Camellia sinensis

Introduction

Camellia sinensis, the tea plant, is a species of evergreen shrub whose leaves and leaf buds are used to produce tea. It is a member of the family Theaceae. The plant is renowned for its rich composition of secondary metabolites, particularly flavonoids, which contribute significantly to the characteristic taste, aroma, and potential health benefits of tea. Among these flavonoids, catechins are the most abundant.

This compound (CG) is one of the four major catechins found in tea leaves, alongside (-)-epicatechin (EC), (-)-epigallocatechin (EGC), and (-)-epigallocatechin gallate (EGCG). These compounds are responsible for the astringency of tea and possess potent antioxidant properties. Understanding the biosynthetic pathway of this compound is of significant interest to researchers in plant biochemistry, natural product chemistry, and drug development for optimizing its production and exploring its therapeutic potential.

This technical guide provides a detailed overview of the biosynthesis of this compound in Camellia sinensis, including the enzymatic steps, relevant quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Overview of the Biosynthetic Pathway

The biosynthesis of this compound is a complex process that involves the convergence of two major metabolic pathways:

  • The Phenylpropanoid and Flavonoid Pathways: These pathways are responsible for the synthesis of the catechin backbone. The pathway starts with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce flavan-3-ols, including (-)-catechin.

  • The Shikimate Pathway: This pathway provides the galloyl moiety in the form of gallic acid. The pathway starts from intermediates of glycolysis and the pentose phosphate pathway and leads to the formation of chorismate, a key precursor for aromatic amino acids and gallic acid.

The final step in the biosynthesis of this compound is the esterification of (-)-catechin with a galloyl group, a reaction catalyzed by a specific transferase enzyme.

Detailed Biosynthetic Steps and Enzymes

The Phenylpropanoid and Flavonoid Pathways to (-)-Catechin

The synthesis of the (-)-catechin backbone begins with L-phenylalanine and proceeds as follows:

  • L-Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine, catalyzed by phenylalanine ammonia-lyase (PAL) .

  • Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated by cinnamate 4-hydroxylase (C4H) .

  • p-Coumaric Acid to p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is activated by 4-coumarate:CoA ligase (4CL) to form a thioester with coenzyme A.

  • Chalcone Synthesis: One molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA are condensed to form naringenin chalcone. This reaction is catalyzed by chalcone synthase (CHS) .

  • Isomerization to Flavanone: Naringenin chalcone is then isomerized to its corresponding flavanone, naringenin, by chalcone isomerase (CHI) .

  • Hydroxylation to Dihydroflavonol: Naringenin is hydroxylated to produce dihydrokaempferol, which is further hydroxylated to dihydroquercetin (taxifolin). These reactions are catalyzed by flavanone 3-hydroxylase (F3H) and flavonoid 3'-hydroxylase (F3'H) .

  • Reduction to Leucocyanidin: Dihydroquercetin is reduced to leucocyanidin by dihydroflavonol 4-reductase (DFR) .

  • Formation of (+)-Catechin: Leucocyanidin is then converted to (+)-catechin. This step is thought to be catalyzed by leucoanthocyanidin reductase (LAR) .

  • Epimerization to (-)-Catechin: While the direct synthesis of (-)-catechin is still under investigation, it is proposed that an epimerase may be involved in the conversion of (+)-catechin to (-)-catechin, or that a stereospecific reductase acts on an intermediate.

The Shikimate Pathway to Gallic Acid

Gallic acid, the precursor for the galloyl moiety, is synthesized via the shikimate pathway. While several routes have been proposed, a prominent pathway in Camellia sinensis is believed to proceed as follows:

  • Shikimate Pathway Core: The pathway begins with phosphoenolpyruvate and erythrose 4-phosphate, leading to the formation of chorismate.

  • Chorismate to 3-Dehydroshikimate: Chorismate is converted to 3-dehydroshikimate.

  • Dehydrogenation to Gallic Acid: 3-dehydroshikimate is then dehydrogenated to form gallic acid, a reaction catalyzed by shikimate dehydrogenase (SDH) .

Galloylation of (-)-Catechin

The final step in the biosynthesis of this compound is the esterification of the 3-hydroxyl group of (-)-catechin with gallic acid. This reaction is catalyzed by a specific acyltransferase. While the precise enzyme is still a subject of research, it is believed to be a member of the BAHD family of acyltransferases. The reaction proceeds as follows:

(-)-Catechin + Galloyl-CoA → this compound + CoA-SH

Alternatively, an activated form of gallic acid, such as galloyl-glucose, may serve as the galloyl donor.

Quantitative Data

The following table summarizes some of the available quantitative data related to the biosynthesis of this compound and its precursors in Camellia sinensis.

Parameter Value Enzyme/Metabolite Source
Enzyme Activity (pkat/mg protein) 2.5 ± 0.3Phenylalanine Ammonia-Lyase (PAL)Fictional Data for Illustration
Enzyme Activity (pkat/mg protein) 5.1 ± 0.5Chalcone Synthase (CHS)Fictional Data for Illustration
Enzyme Activity (pkat/mg protein) 1.8 ± 0.2Dihydroflavonol 4-Reductase (DFR)Fictional Data for Illustration
Metabolite Concentration (mg/g DW) 1.5 - 3.0(-)-CatechinFictional Data for Illustration
Metabolite Concentration (mg/g DW) 0.5 - 1.5This compoundFictional Data for Illustration
Gene Expression (Relative Units) 4.2 ± 0.6CsPAL in young leavesFictional Data for Illustration
Gene Expression (Relative Units) 6.8 ± 0.9CsCHS in young leavesFictional Data for Illustration

Note: The data presented in this table is for illustrative purposes and may not represent the full range of values reported in the literature. Researchers should consult specific publications for detailed quantitative data.

Experimental Protocols

Extraction and Quantification of Catechins by HPLC

This protocol describes a general method for the extraction and quantification of this compound and other catechins from Camellia sinensis leaves.

1. Materials and Reagents:

  • Fresh or lyophilized tea leaves
  • 70% (v/v) aqueous methanol
  • Acetonitrile (HPLC grade)
  • Formic acid (HPLC grade)
  • Water (HPLC grade)
  • Catechin standards (this compound, etc.)
  • Mortar and pestle or homogenizer
  • Centrifuge
  • HPLC system with a C18 column and UV detector

2. Extraction Procedure:

  • Weigh 0.2 g of lyophilized tea leaf powder.
  • Add 5 mL of 70% methanol and grind thoroughly.
  • Sonicate the mixture for 15 minutes at room temperature.
  • Centrifuge at 10,000 x g for 10 minutes.
  • Collect the supernatant.
  • Repeat the extraction of the pellet with another 5 mL of 70% methanol.
  • Pool the supernatants and adjust the final volume to 10 mL.
  • Filter the extract through a 0.22 µm syringe filter before HPLC analysis.

3. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient:
  • 0-5 min: 10% B
  • 5-25 min: 10-30% B
  • 25-30 min: 30-10% B
  • 30-35 min: 10% B
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 280 nm
  • Injection Volume: 10 µL

4. Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations.
  • Generate a standard curve by plotting the peak area against the concentration.
  • Quantify the amount of this compound in the tea leaf extracts by comparing their peak areas to the standard curve.

Enzyme Activity Assay for Phenylalanine Ammonia-Lyase (PAL)

This protocol describes a method for measuring the activity of PAL, the first enzyme in the phenylpropanoid pathway.

1. Protein Extraction:

  • Grind 1 g of fresh tea leaves in liquid nitrogen.
  • Homogenize the powder in 5 mL of extraction buffer (e.g., 0.1 M sodium borate buffer, pH 8.8, containing 2 mM β-mercaptoethanol).
  • Centrifuge at 15,000 x g for 20 minutes at 4°C.
  • The supernatant is the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

2. Enzyme Assay:

  • The reaction mixture (1 mL total volume) contains:
  • 50 mM sodium borate buffer (pH 8.8)
  • 20 mM L-phenylalanine
  • Crude enzyme extract (e.g., 100 µg of protein)
  • Incubate the reaction mixture at 37°C for 1 hour.
  • Stop the reaction by adding 100 µL of 5 M HCl.
  • Measure the absorbance of the product, cinnamic acid, at 290 nm.
  • Calculate the enzyme activity based on the molar extinction coefficient of cinnamic acid.

Visualizations

Biosynthesis Pathway of this compound

Biosynthesis of this compound cluster_phenylpropanoid Phenylpropanoid & Flavonoid Pathway cluster_shikimate Shikimate Pathway L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Dihydroquercetin Dihydroquercetin Naringenin->Dihydroquercetin F3H, F3'H Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR (+)-Catechin (+)-Catechin Leucocyanidin->(+)-Catechin LAR (-)-Catechin (-)-Catechin (+)-Catechin->(-)-Catechin Epimerase? This compound This compound (-)-Catechin->this compound Acyltransferase Chorismate Chorismate 3-Dehydroshikimate 3-Dehydroshikimate Chorismate->3-Dehydroshikimate Gallic Acid Gallic Acid 3-Dehydroshikimate->Gallic Acid SDH Gallic Acid->this compound

Caption: .

Experimental Workflow for Catechin Analysis

Experimental Workflow for Catechin Analysis Extraction (70% Methanol) Extraction (70% Methanol) Centrifugation Centrifugation Extraction (70% Methanol)->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Filtration (0.22 µm) Filtration (0.22 µm) Supernatant Collection->Filtration (0.22 µm) HPLC Analysis HPLC Analysis Filtration (0.22 µm)->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis Tea Leaf Sample Tea Leaf Sample Tea Leaf Sample->Extraction (70% Methanol)

Caption: A typical experimental workflow for the analysis of catechins.

Conclusion

The biosynthesis of this compound in Camellia sinensis is a testament to the intricate and highly regulated nature of plant secondary metabolism. A thorough understanding of this pathway, from the precursor molecules to the final enzymatic reactions, is crucial for the genetic improvement of tea varieties and for the biotechnological production of this valuable bioactive compound. The methodologies and data presented in this guide offer a foundation for researchers to further explore the nuances of catechin biosynthesis and to devise strategies for enhancing its production for pharmaceutical and nutraceutical applications. Future research will likely focus on the precise identification and characterization of the enzymes involved in the galloylation step and the elucidation of the regulatory networks that govern the flux through this important pathway.

Spectroscopic and Analytical Data of (-)-Catechin Gallate: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of the spectroscopic data for (-)-Catechin gallate, a significant natural polyphenol widely studied for its potential health benefits. The following sections detail its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, the experimental protocols for acquiring this data, and relevant biochemical pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Spectroscopic Data

The structural elucidation and characterization of this compound are heavily reliant on modern spectroscopic techniques. NMR and MS are indispensable tools for confirming its molecular structure and purity.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound

Atom No.Predicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz)
Catechin Moiety
2~79.0~5.0 (d)
3~67.0~4.2 (m)
4~28.0~2.6 (dd), ~2.9 (dd)
4a~100.0-
5~157.0-
6~96.0~6.0 (d, 2.3)
7~157.5-
8~95.5~6.0 (d, 2.3)
8a~156.5-
1'~131.0-
2'~115.0~6.9 (d, 2.0)
5'~116.0~6.8 (d, 8.0)
6'~120.0~6.7 (dd, 8.0, 2.0)
Gallate Moiety
1"~121.0-
2", 6"~110.0~7.0 (s)
3", 5"~146.0-
4"~139.0-
C=O~166.0-

Note: These are approximate values and can vary based on the solvent and experimental conditions. The assignments are based on data from similar catechin compounds.[1]

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound, confirming its identity. Electrospray ionization (ESI) is a common technique used for its analysis.

Table 2: Mass Spectrometry Data for this compound

Ionization ModePrecursor Ion [M-H]⁻ (m/z)Key Fragment Ions (m/z)Fragmentation Interpretation
Negative ESI441.08289.07, 169.01, 125.02Cleavage of the ester bond results in the loss of the galloyl moiety (152 Da), producing the catechin anion [M-H-152]⁻ at m/z 289.07. The gallic acid anion is observed at m/z 169.01. A further fragment corresponding to the pyrogallol moiety is seen at m/z 125.02.[2]

Experimental Protocols

Detailed methodologies are essential for the replication and verification of spectroscopic data. The following protocols are generalized from standard practices for the analysis of catechins.

A standard protocol for acquiring NMR spectra of flavonoids like this compound is as follows:

  • Sample Preparation: Approximately 1-5 mg of the purified this compound sample is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly methanol-d₄ or acetone-d₆. The choice of solvent can affect the chemical shifts of hydroxyl protons.

  • Instrumentation: Spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR Acquisition: One-dimensional proton spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Carbon spectra are acquired using a proton-decoupled pulse sequence. A larger spectral width (around 200 ppm) is used. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time are required.

  • 2D NMR Experiments: To aid in the definitive assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often performed.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected using appropriate NMR software. Chemical shifts are referenced to the residual solvent signal.

LC-MS is a powerful technique for the separation and identification of catechins from complex mixtures, such as tea extracts.

  • Sample Preparation: A stock solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) and diluted to an appropriate concentration. For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient elution is commonly employed using two solvents: (A) water with a small amount of acid (e.g., 0.1% formic acid) and (B) an organic solvent like acetonitrile or methanol with the same acid modifier.

    • Gradient Program: A typical gradient might start with a low percentage of solvent B, which is gradually increased to elute the more nonpolar compounds.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for catechins as it provides a strong signal for the deprotonated molecule [M-H]⁻.[3]

    • Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.

    • Data Acquisition: Data can be acquired in full scan mode to detect all ions within a certain mass range or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification, which offers higher sensitivity and specificity. Tandem mass spectrometry (MS/MS) is used to generate fragmentation patterns for structural confirmation.[4]

Visualizations: Pathways and Workflows

Visual diagrams are provided below to illustrate a relevant metabolic pathway and a typical analytical workflow for this compound.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing & Interpretation sample Plant Material / Extract extraction Solvent Extraction sample->extraction filtration Filtration / Centrifugation extraction->filtration spe Solid-Phase Extraction (SPE) filtration->spe lc LC Separation (C18 Column) spe->lc nmr NMR Analysis spe->nmr ms MS Detection (ESI-) lc->ms chromatogram Chromatogram Analysis ms->chromatogram mass_spectra Mass Spectra Interpretation ms->mass_spectra nmr_spectra NMR Spectra Assignment nmr->nmr_spectra structure Structural Elucidation chromatogram->structure mass_spectra->structure nmr_spectra->structure metabolic_pathway cluster_intake Intestinal Phase cluster_absorption_metabolism Absorption & Hepatic Metabolism cluster_excretion Excretion cg This compound hydrolysis Esterase Hydrolysis (Microbiota) cg->hydrolysis catechin (-)-Catechin hydrolysis->catechin gallic_acid Gallic Acid hydrolysis->gallic_acid catechin_abs Absorption of (-)-Catechin catechin->catechin_abs gallic_acid_abs Absorption of Gallic Acid gallic_acid->gallic_acid_abs phase_II Phase II Metabolism (Glucuronidation, Sulfation, Methylation) catechin_abs->phase_II gallic_acid_abs->phase_II metabolites Conjugated Metabolites phase_II->metabolites excretion Urinary & Biliary Excretion metabolites->excretion

References

The Core Mechanism of (-)-Catechin Gallate in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Catechin gallate (CG) and its more extensively studied analogue, (-)-epigallocatechin-3-gallate (EGCG), are polyphenolic compounds predominantly found in green tea. A growing body of preclinical evidence has highlighted their potent anti-cancer properties across a spectrum of malignancies. These catechins exert their effects through a multi-pronged mechanism of action, targeting key cellular processes involved in tumor initiation, progression, and dissemination. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound and its analogues in cancer cells, with a focus on quantitative data, detailed experimental protocols, and visualization of the intricate signaling pathways involved.

Data Presentation: Quantitative Insights into Anti-Cancer Efficacy

The cytotoxic and anti-proliferative effects of EGCG have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound. Table 1 summarizes the IC50 values of EGCG in various human cancer cell lines, demonstrating its broad-spectrum activity.

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Assay
WI38VA (SV40 transformed)Fibroblast10Not SpecifiedNot Specified
WI38 (Normal)Fibroblast120Not SpecifiedNot Specified
H1299Lung Cancer2024MTT
H1299 (Nano-EGCG)Lung Cancer4.7172MTT
A549Lung Cancer60.55Not SpecifiedMTT
A431Skin Cancer44Not SpecifiedMTT
MCF-7Breast Cancer37.68Not SpecifiedMTT
JurkatT-cell Leukemia82.824MTS
JurkatT-cell Leukemia68.848MTS
JurkatT-cell Leukemia59.772MTS
HepG2Liver Cancer>10048MTT
SMMC7721Liver Cancer59.648MTT
SK-hep1Liver Cancer61.348MTT

Table 1: IC50 Values of (-)-Epigallocatechin-3-gallate (EGCG) in Various Human Cancer Cell Lines. This table highlights the differential sensitivity of cancer cells to EGCG, with transformed and cancerous cells generally showing significantly lower IC50 values compared to their normal counterparts.[1][2][3][4]

Core Mechanisms of Action

This compound and its analogues orchestrate their anti-cancer effects by modulating a complex network of cellular processes, primarily through:

  • Induction of Apoptosis (Programmed Cell Death)

  • Cell Cycle Arrest

  • Inhibition of Metastasis (Invasion and Migration)

  • Modulation of Key Signaling Pathways

Induction of Apoptosis

A hallmark of cancer is the evasion of apoptosis. EGCG has been shown to reinstate this crucial cell death program in cancer cells through various mechanisms.

Experimental Workflow for Apoptosis Detection

cluster_0 Cell Treatment cluster_1 Apoptosis Assays CancerCells Cancer Cells EGCG_Treatment Treat with EGCG (e.g., 30 µM for 48h) CancerCells->EGCG_Treatment AnnexinV Annexin V-FITC/PI Staining EGCG_Treatment->AnnexinV TUNEL TUNEL Assay EGCG_Treatment->TUNEL CaspaseAssay Caspase Activity Assay EGCG_Treatment->CaspaseAssay WesternBlot Western Blot for Apoptotic Proteins EGCG_Treatment->WesternBlot FlowCytometry Flow Cytometry Analysis AnnexinV->FlowCytometry Confocal Confocal Microscopy TUNEL->Confocal

Caption: Workflow for assessing EGCG-induced apoptosis.

Key Molecular Events in EGCG-Induced Apoptosis:

  • Mitochondrial Pathway: EGCG can induce the loss of mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[5] This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to apoptotic cell death.[5]

  • Modulation of Bcl-2 Family Proteins: EGCG treatment has been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[6] This shift in the Bax/Bcl-2 ratio is a critical determinant of cell fate.

  • Death Receptor Pathway: In some cancer cell types, EGCG can sensitize cells to TRAIL-induced apoptosis by upregulating the expression of Death Receptor 5 (DR5).[7]

Cell Cycle Arrest

Uncontrolled proliferation is a fundamental characteristic of cancer cells. EGCG can halt the cell cycle at various checkpoints, thereby inhibiting tumor growth.

Experimental Workflow for Cell Cycle Analysis

cluster_0 Cell Preparation and Treatment cluster_1 Staining and Analysis Cells Seed Cancer Cells Treatment Treat with EGCG (e.g., 20-80 µg/mL for 24h) Cells->Treatment Harvest Harvest and Fix Cells (e.g., 70% Ethanol) Treatment->Harvest Stain Stain with Propidium Iodide (PI) and RNase A Harvest->Stain Analysis Analyze by Flow Cytometry Stain->Analysis

Caption: Workflow for analyzing EGCG's effect on the cell cycle.

Key Molecular Targets in EGCG-Induced Cell Cycle Arrest:

  • G0/G1 Phase Arrest: EGCG frequently causes an arrest in the G0/G1 phase of the cell cycle.[8] This is often accompanied by the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21/WAF1 and p27/KIP1, and the downregulation of cyclins (e.g., Cyclin D1) and cyclin-dependent kinases (e.g., CDK4, CDK6).[9]

  • S Phase Arrest: In some instances, such as in SMMC7721 hepatocellular carcinoma cells, EGCG has been observed to induce an S phase arrest.[3]

Inhibition of Metastasis

The spread of cancer cells to distant organs is the primary cause of cancer-related mortality. EGCG has demonstrated significant anti-metastatic potential by inhibiting both cell invasion and migration.

Experimental Workflow for Invasion and Migration Assays

cluster_0 Cell Culture and Treatment cluster_1 Invasion Assay (Transwell) cluster_2 Migration Assay (Wound Healing) Culture Culture Cancer Cells Treatment Treat with EGCG Culture->Treatment Seed_Invasion Seed cells on Matrigel-coated Transwell insert Treatment->Seed_Invasion Create_Wound Create a 'scratch' in a confluent cell monolayer Treatment->Create_Wound Incubate_Invasion Incubate and allow invasion Seed_Invasion->Incubate_Invasion Stain_Count_Invasion Stain and count invaded cells Incubate_Invasion->Stain_Count_Invasion Incubate_Migration Incubate and monitor wound closure Create_Wound->Incubate_Migration Measure_Closure Measure wound area over time Incubate_Migration->Measure_Closure

Caption: Workflows for assessing EGCG's anti-invasive and anti-migratory effects.

Molecular Mechanisms of Anti-Metastatic Action:

  • Inhibition of Matrix Metalloproteinases (MMPs): EGCG can downregulate the expression and activity of MMP-2 and MMP-9, enzymes crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion.[10][11]

  • Modulation of Adhesion Molecules: EGCG can interfere with the function of integrins, such as β1 integrin, which are critical for cell-matrix adhesion and signaling that promotes migration.[11]

Modulation of Key Signaling Pathways

The anti-cancer effects of this compound are underpinned by its ability to modulate multiple intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature of many cancers.

EGCG This compound PI3K PI3K EGCG->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: EGCG inhibits the pro-survival PI3K/Akt/mTOR pathway.

EGCG has been shown to inhibit the phosphorylation and activation of Akt, a key downstream effector of PI3K.[12][13] This inhibition can lead to decreased cell proliferation and increased apoptosis.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK), is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.

EGCG This compound Ras Ras EGCG->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: EGCG can suppress the proliferative MAPK/ERK signaling cascade.

In many cancer types, EGCG inhibits the activation of the Ras/Raf/MEK/ERK pathway, contributing to its anti-proliferative effects.[9]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival. Its constitutive activation is linked to cancer development and progression.

EGCG This compound IKK IKK EGCG->IKK IκBα IκBα IKK->IκBα P NFκB NF-κB IκBα->NFκB Nucleus Nucleus NFκB->Nucleus Translocation Gene_Expression Pro-inflammatory & Anti-apoptotic Genes

Caption: EGCG blocks the pro-inflammatory and anti-apoptotic NF-κB pathway.

EGCG can inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα.[14] This leads to the downregulation of NF-κB target genes involved in inflammation, cell survival, and angiogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[15][16]

  • Treatment: Treat the cells with various concentrations of EGCG (e.g., 0-500 µM) and a vehicle control (e.g., 0.3% DMSO) for 48-72 hours.[15][16]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[15][17]

  • Formazan Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[15][17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
  • Cell Treatment: Treat cancer cells with the desired concentration of EGCG for the specified time (e.g., 72 hours).[12]

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge.[12]

  • Staining: Resuspend the cell pellet in binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.[17]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[12]

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat cancer cells with EGCG for the desired duration (e.g., 48 hours).[3]

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[3]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing RNase A and Propidium Iodide (PI).[3]

  • Flow Cytometry: Analyze the DNA content of the stained nuclei using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[3]

Western Blot Analysis
  • Protein Extraction: Lyse EGCG-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.[18]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[12]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against the proteins of interest overnight at 4°C. Follow this with incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Matrigel Invasion Assay
  • Chamber Preparation: Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.[10]

  • Cell Seeding: Seed serum-starved cancer cells in the upper chamber in serum-free medium containing EGCG.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., FBS) to the lower chamber.

  • Incubation: Incubate for a sufficient time to allow for invasion (e.g., 24 hours).

  • Cell Removal and Staining: Remove non-invading cells from the top of the membrane with a cotton swab. Fix and stain the invaded cells on the bottom of the membrane.

  • Quantification: Count the number of invaded cells in several microscopic fields.

Wound Healing (Scratch) Assay
  • Cell Monolayer: Grow cancer cells to a confluent monolayer in a culture plate.

  • Scratch Creation: Create a uniform "scratch" or "wound" in the monolayer using a sterile pipette tip.[16]

  • Treatment and Imaging: Wash the cells to remove debris and add fresh medium with or without EGCG. Capture images of the wound at time 0 and at subsequent time points (e.g., 24, 48 hours).[16]

  • Analysis: Measure the width or area of the wound at each time point to quantify the rate of cell migration and wound closure.[16]

Conclusion

This compound and its analogues, particularly EGCG, are pleiotropic anti-cancer agents that target multiple facets of cancer cell biology. Their ability to induce apoptosis, arrest the cell cycle, inhibit metastasis, and modulate critical signaling pathways underscores their potential as chemopreventive and therapeutic agents. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the anti-cancer properties of these promising natural compounds. Further research, including well-designed clinical trials, is warranted to translate these preclinical findings into effective cancer therapies.

References

Antioxidant activity mechanism of (-)-Catechin gallate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Antioxidant Activity Mechanism of (-)-Catechin Gallate

Executive Summary: this compound (CG), a prominent flavan-3-ol found in tea and other botanicals, exhibits potent antioxidant activity through a multi-faceted mechanism. This document elucidates the core mechanisms, including direct radical scavenging, metal ion chelation, and the modulation of endogenous antioxidant pathways, primarily the Nrf2-ARE signaling cascade. Quantitative data from various antioxidant assays are presented for comparison, and detailed experimental protocols are provided for researchers. Visual diagrams of key pathways and workflows are included to facilitate a deeper understanding of the molecular interactions and processes involved.

Introduction to this compound

This compound (CG) is a member of the catechin family, a class of polyphenolic compounds known for their significant health benefits, largely attributed to their antioxidant properties. The unique chemical structure of CG, featuring multiple phenolic hydroxyl groups and a galloyl moiety, underpins its capacity to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). This guide provides a detailed examination of the chemical and biological mechanisms through which CG exerts its antioxidant effects, offering valuable insights for researchers in pharmacology, food science, and drug development.

Core Antioxidant Mechanisms

The antioxidant efficacy of CG is derived from its ability to act through both direct and indirect mechanisms.

Direct Free Radical Scavenging

The primary antioxidant mechanism of CG is its ability to directly scavenge free radicals. This process involves the donation of a hydrogen atom from one of its phenolic hydroxyl (-OH) groups to a highly reactive radical, thereby neutralizing it and terminating the radical chain reaction. The key structural features contributing to this activity are:

  • The Galloyl Moiety: The gallate group attached at the 3-position of the C-ring significantly enhances radical scavenging ability.

  • The B-Ring Structure: The ortho-dihydroxyl (catechol) group on the B-ring is a critical site for antioxidant reactions and radical stabilization.

The resulting CG radical is relatively stable due to the delocalization of the unpaired electron across its aromatic system, preventing it from initiating new radical reactions.

Caption: Direct radical scavenging mechanism of this compound.

Metal Ion Chelation

Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly damaging ROS, like the hydroxyl radical (•OH), via Fenton-like reactions. CG can chelate these metal ions, forming stable complexes that prevent them from participating in redox cycling. The primary chelation sites on the CG molecule are the catechol group on the B-ring and the galloyl group. By sequestering these pro-oxidant metal ions, CG effectively inhibits the generation of ROS at their source.

Caption: Metal ion chelation by this compound.

Modulation of Endogenous Antioxidant Systems

Beyond its direct actions, CG exerts indirect antioxidant effects by upregulating the body's own defense mechanisms.

The Nrf2-ARE Signaling Pathway

A critical mechanism for cellular protection against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). CG can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate into the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, triggering the transcription and synthesis of a suite of protective proteins, including:

  • Phase II Detoxification Enzymes: NAD(P)H:quinone oxidoreductase 1 (NQO1).

  • Antioxidant Enzymes: Heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

This activation of the Nrf2 pathway fortifies cells against oxidative damage, representing a significant indirect antioxidant mechanism of CG.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CG This compound Keap1_Nrf2 Keap1-Nrf2 Complex CG->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Antioxidant Genes (HO-1, NQO1, SOD, CAT, GPx) ARE->Genes activates transcription

Caption: Activation of the Nrf2-ARE pathway by this compound.

Quantitative Assessment of Antioxidant Activity

The antioxidant capacity of this compound has been quantified using various standard assays. The table below summarizes comparative data, highlighting the potent activity of gallated catechins.

Catechin DerivativeDPPH Scavenging Rate (%) at 400 µMABTS Scavenging Rate (%) at 400 µMRelative FRAP Activity (%) vs. EGCG at 400 µM
(-)-Epigallocatechin gallate (EGCG) 77.290.2100.0
(-)-Epicatechin gallate (ECG) ~68 (interpolated)~80 (interpolated)~85 (interpolated)
(+)-Catechin gallate (CG) ~60 (interpolated) ~70 (interpolated) ~75 (interpolated)
(-)-Epigallocatechin (EGC) ~55 (interpolated)~65 (interpolated)~60 (interpolated)
(-)-Epicatechin (EC) ~35 (interpolated)~42 (interpolated)~30 (interpolated)
(+)-Catechin (C) 32.338.2~25 (interpolated)

Data for ECG, CG, EGC, EC, and C are interpolated from graphical representations in the source and provided for comparative context. The trend consistently shows that catechins with a galloyl group (EGCG, ECG, CG) possess superior antioxidant activity.

Experimental Protocols

The following are generalized protocols for common assays used to determine antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of the purple DPPH radical to a yellow-colored non-radical form is monitored spectrophotometrically.

  • Reagents:

    • DPPH stock solution (e.g., 0.1 mM in methanol).

    • Methanol or Ethanol.

    • Test compound (CG) and standard (e.g., Trolox, Ascorbic Acid) at various concentrations.

  • Procedure:

    • Prepare a fresh working solution of DPPH in methanol.

    • In a 96-well plate, add a specific volume of the test sample or standard to each well (e.g., 100 µL).

    • Add the DPPH working solution to each well (e.g., 100 µL).

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance at approximately 517 nm using a microplate reader.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
  • Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the solution's color fades. The change in absorbance is proportional to the antioxidant concentration.

  • Reagents:

    • ABTS stock solution (e.g., 7 mM).

    • Potassium persulfate (e.g., 2.45 mM) or other suitable oxidant.

    • Buffer (e.g., PBS).

    • Test compound (CG) and standard.

  • Procedure:

    • Prepare the ABTS•⁺ radical solution by mixing ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS•⁺ solution with a buffer to an absorbance of ~0.70 at 734 nm.

    • In a 96-well plate, add a small volume of the test sample or standard (e.g., 10 µL).

    • Add the diluted ABTS•⁺ solution to each well (e.g., 200 µL).

    • Incubate at room temperature for a short period (e.g., 6 minutes).

    • Measure the absorbance at approximately 734 nm.

    • Calculate the percentage of inhibition similarly to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The increase in absorbance is proportional to the antioxidant's reducing power.

  • Reagents:

    • Acetate buffer (300 mM, pH 3.6).

    • TPTZ solution (10 mM in 40 mM HCl).

    • Ferric chloride (FeCl₃) solution (20 mM).

    • Ferrous sulfate (FeSO₄) for standard curve.

  • Procedure:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C.

    • In a 96-well plate, add a small volume of the sample or standard (e.g., 10 µL).

    • Add the FRAP reagent to each well (e.g., 220 µL).

    • Incubate at 37°C for a defined period (e.g., 15-30 minutes).

    • Measure the absorbance at approximately 593 nm.

    • The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared with FeSO₄.

ORAC (Oxygen Radical Absorbance Capacity) Assay
  • Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by a peroxyl radical generator, such as AAPH. The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

  • Reagents:

    • Fluorescein probe solution.

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) radical initiator solution.

    • Phosphate buffer (pH 7.4).

    • Trolox (a water-soluble vitamin E analog) as the standard.

  • Procedure:

    • In a black 96-well plate, add the fluorescein solution to each well (e.g., 150 µL).

    • Add the test sample or Trolox standard to the appropriate wells (e.g., 25 µL).

    • Incubate the plate at 37°C for a pre-incubation period (e.g., 15-30 minutes).

    • Initiate the reaction by adding the AAPH solution to all wells (e.g., 25 µL).

    • Immediately begin monitoring the fluorescence decay kinetically (e.g., every 90 seconds for up to 2 hours) with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

    • Calculate the Net Area Under the Curve (AUC) for each sample and compare it to the Trolox standard curve to determine the ORAC value in Trolox Equivalents (TE).

The Metabolic Fate and Biological Role of (-)-Catechin Gallate and its Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide delves into the multifaceted role of (-)-Catechin gallate and its closely related, extensively studied isomers, primarily (-)-Epigallocatechin-3-gallate (EGCG) and (-)-Epicatechin gallate (ECG), as metabolites. While the term "this compound" is specific, the vast body of scientific literature focuses on these isomers, which are the most abundant and biologically active galloylated catechins found in sources like green tea. This paper will therefore focus on the metabolic journey and functional implications of these prominent galloylated catechins, providing a comprehensive overview of their absorption, distribution, metabolism, excretion (ADME), and their profound impact on cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, nutrition, and drug development.

Absorption, Distribution, Metabolism, and Excretion (ADME) of Galloylated Catechins

The bioavailability of galloylated catechins following oral ingestion is generally low.[1][2] Several factors contribute to this, including their susceptibility to degradation in the gastrointestinal tract, extensive first-pass metabolism in the intestine and liver, and rapid elimination from the body.[3][4]

Absorption: Upon ingestion, a small fraction of galloylated catechins is absorbed in the small intestine.[5] The majority of these compounds, however, transit to the large intestine where they are subjected to microbial metabolism.[5][6]

Distribution: Once absorbed, galloylated catechins and their metabolites are distributed to various tissues. Studies in rats have shown that after oral administration of EGCG, the highest concentrations are found in the small intestinal mucosa, followed by the colon mucosa and liver.[7]

Metabolism: Galloylated catechins undergo extensive biotransformation through several key pathways:

  • Phase II Metabolism: In the intestinal wall and liver, these catechins are conjugated with glucuronic acid, sulfate, and methyl groups.[3] This enzymatic modification increases their water solubility and facilitates their excretion.

  • Gut Microbiota Metabolism: The intestinal microbiota plays a crucial role in the breakdown of galloylated catechins.[5][6] These microorganisms hydrolyze the gallate ester bond and perform ring-fission, leading to the formation of smaller phenolic acids and other metabolites.[6] These microbially-derived metabolites are more readily absorbed into the systemic circulation and may contribute significantly to the overall biological activity of the parent compounds.[5]

Excretion: The parent compounds and their metabolites are primarily excreted in the urine and feces.[1]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for major galloylated catechins from human and animal studies. It is important to note the considerable interindividual variability in these parameters.[8]

Table 1: Pharmacokinetic Parameters of Galloylated Catechins in Humans

CatechinDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Reference
EGCG20 mg tea solids/kg77.9 ± 22.21.3 - 1.6508.2 ± 2273.4 ± 0.3[8]
EGCG1.5 g decaffeinated green tea1191.5 - 2.5-~5[4]
ECG-----
EGC20 mg tea solids/kg223.4 ± 35.21.3 - 1.6945.4 ± 438.41.7 ± 0.4[8]
EC20 mg tea solids/kg124.03 ± 7.861.3 - 1.6529.5 ± 244.42.0 ± 0.4[8]

Data presented as mean ± SD where available.

Table 2: Pharmacokinetic Parameters of Galloylated Catechins in Rats

CatechinDoseCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Absolute Bioavailability (%)Reference
EGCG5000 mg/kg (oral)15-1122-0.14[1]
ECG5000 mg/kg (oral)15-1122-0.06[1]
EC5000 mg/kg (oral)15-1122-0.39[1]

Experimental Protocols

This section details common methodologies used in the study of galloylated catechins.

3.1. Quantification of Catechins in Biological Samples via HPLC

A prevalent method for the analysis of catechins and their metabolites in plasma, urine, and tissue samples is High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or UV detection.[8][9]

  • Sample Preparation:

    • Biological samples (e.g., plasma, urine) are often pre-treated to remove proteins and other interfering substances. This may involve protein precipitation with acetonitrile or solid-phase extraction.

    • For the analysis of conjugated metabolites, samples are typically incubated with enzymes like β-glucuronidase and sulfatase to hydrolyze the conjugates and release the free catechins.[8]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.[9]

    • Mobile Phase: A gradient elution is typically employed, often consisting of an aqueous phase (e.g., water with a small percentage of acetic acid or formic acid to improve peak shape) and an organic phase (e.g., acetonitrile, methanol).[9]

    • Detection: UV detection is frequently set at 280 nm, a wavelength at which catechins exhibit strong absorbance.[9] Electrochemical detection offers higher sensitivity for certain catechins.[8]

3.2. In Vitro Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is often used as a measure of cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the test compound (e.g., EGCG) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is removed, and MTT solution is added to each well. The plate is then incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

3.3. In Vitro Gut Microbiota Fermentation Model

This model is used to study the metabolism of catechins by intestinal bacteria.[6]

  • Fecal Slurry Preparation: Fresh fecal samples are collected from healthy donors and homogenized in an anaerobic buffer.

  • Incubation: The catechin of interest is added to the fecal slurry and incubated under strict anaerobic conditions at 37°C.

  • Sampling: Aliquots are collected at different time points (e.g., 0, 4, 8, 12, 24 hours).

  • Analysis: The samples are analyzed by HPLC or LC-MS to identify and quantify the parent catechin and its metabolites.

Signaling Pathways and Visualizations

Galloylated catechins exert their biological effects by modulating a multitude of cellular signaling pathways involved in cell proliferation, apoptosis, inflammation, and angiogenesis.[10][11][12]

4.1. Key Signaling Pathways Modulated by Galloylated Catechins

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: EGCG has been shown to inhibit the MAPK pathway, which is crucial for cell proliferation and survival.[12]

  • PI3K/Akt Pathway: This pathway is a key regulator of cell growth, proliferation, and survival. EGCG can inhibit the PI3K/Akt signaling cascade.[13]

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: NF-κB is a transcription factor that plays a central role in inflammation and cancer. EGCG has been demonstrated to suppress NF-κB activation.[14]

  • Wnt/β-catenin Pathway: This pathway is involved in cell fate determination, proliferation, and migration. EGCG can inhibit Wnt signaling by promoting the degradation of β-catenin.[11]

4.2. Visualizations

Below are diagrams created using the DOT language to visualize key pathways and workflows.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (Plasma, Urine) ProteinPrecipitation Protein Precipitation/ Solid-Phase Extraction BiologicalSample->ProteinPrecipitation EnzymaticHydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) ProteinPrecipitation->EnzymaticHydrolysis Extraction Extraction & Concentration EnzymaticHydrolysis->Extraction HPLC HPLC Separation (C18 Column) Extraction->HPLC Detection Detection (UV/Electrochemical) HPLC->Detection DataAnalysis Data Analysis & Quantification Detection->DataAnalysis

Figure 1: Experimental workflow for catechin analysis.

MAPK_Pathway EGCG EGCG Receptor Receptor Tyrosine Kinase EGCG->Receptor Inhibition Ras Ras EGCG->Ras Inhibition Raf Raf EGCG->Raf Inhibition GrowthFactor Growth Factor GrowthFactor->Receptor Receptor->Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation PI3K_AKT_Pathway EGCG EGCG PI3K PI3K EGCG->PI3K Inhibition mTOR mTOR EGCG->mTOR Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 Akt Akt PIP3->Akt Akt->mTOR CellSurvival Cell Survival, Growth, Proliferation mTOR->CellSurvival

References

Methodological & Application

Application Note and Protocol for HPLC Quantification of (-)-Catechin Gallate

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive guide for the quantification of (-)-Catechin gallate using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.

Introduction

This compound is a prominent catechin found in various natural sources, most notably in green tea. As a potent antioxidant, it is of significant interest for its potential health benefits. Accurate and reliable quantification of this compound is crucial for quality control of raw materials, standardization of extracts, and pharmacokinetic studies. This application note details a robust HPLC method for its determination.

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and procedures for the successful quantification of this compound.

Materials and Reagents
  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ultrapure water, Formic acid (or Acetic acid/Phosphoric acid).

  • Standards: this compound reference standard (purity >98%).

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18), if necessary for complex matrices. Syringe filters (0.22 µm or 0.45 µm).

Instrumentation
  • A standard HPLC system equipped with:

    • Quaternary or Binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions

The following conditions are a robust starting point and can be optimized further if necessary.

ParameterRecommended Conditions
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution See Table 1 for a typical gradient program.
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C[1]
Detection Wavelength 280 nm[2]
Injection Volume 10-20 µL

Table 1: Example Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
207030
25595
30595
31955
35955
Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a solid sample (e.g., plant material) is provided below.

  • Extraction: Weigh a known amount of the homogenized sample (e.g., 1 gram) and extract with a suitable solvent, such as 70% methanol in water, using sonication or shaking for a defined period (e.g., 30 minutes).[3]

  • Centrifugation: Centrifuge the extract to pellet any solid material.

  • Filtration: Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered extract with the initial mobile phase to ensure the concentration of this compound falls within the calibration curve range.

Data Presentation and Analysis

Calibration Curve

Inject the working standard solutions and construct a calibration curve by plotting the peak area of this compound against the corresponding concentration. The linearity of the method should be evaluated by the coefficient of determination (R²), which should ideally be ≥ 0.999.

Table 2: Example Calibration Data for this compound

Concentration (µg/mL)Peak Area (arbitrary units)
115,000
575,000
10150,000
25375,000
50750,000
1001,500,000
Quantification of this compound in Samples

Inject the prepared sample solutions into the HPLC system. The concentration of this compound in the sample is determined by interpolating its peak area from the linear regression equation of the calibration curve. The final concentration in the original sample should be calculated by accounting for all dilution factors.

Table 3: Quantitative Analysis of this compound in a Tea Extract Sample

Sample IDPeak AreaConcentration in Vial (µg/mL)Concentration in Original Sample (mg/g)
Tea Extract 1450,00030.03.0
Tea Extract 2525,00035.03.5

Method Validation Parameters

For robust and reliable results, the analytical method should be validated according to ICH guidelines. Key validation parameters are summarized below.

Table 4: Summary of Method Validation Parameters

ParameterAcceptance CriteriaTypical Result
Linearity (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 80-120%98-105%
Precision (% RSD) ≤ 2% for intra-day, ≤ 3% for inter-day< 1.5%
Limit of Detection (LOD) S/N ratio ≥ 30.1 µg/mL
Limit of Quantification (LOQ) S/N ratio ≥ 100.3 µg/mL

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Standard Preparation HPLCSeparation HPLC Separation StandardPrep->HPLCSeparation SamplePrep Sample Preparation SamplePrep->HPLCSeparation Detection UV Detection (280 nm) HPLCSeparation->Detection PeakIntegration Peak Integration Detection->PeakIntegration Calibration Calibration Curve PeakIntegration->Calibration Quantification Quantification PeakIntegration->Quantification Calibration->Quantification

Caption: Workflow for HPLC quantification of this compound.

Logical Relationship of Chromatographic Parameters

logical_relationship HPLC_Method HPLC Method Column Stationary Phase (C18) HPLC_Method->Column MobilePhase Mobile Phase (ACN/H2O + Acid) HPLC_Method->MobilePhase FlowRate Flow Rate (1.0 mL/min) HPLC_Method->FlowRate Temperature Temperature (30-40 °C) HPLC_Method->Temperature Detection Detection (280 nm) HPLC_Method->Detection

Caption: Key parameters influencing the HPLC separation.

References

Application Notes and Protocols for Testing (-)-Catechin Gallate Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Catechin gallate (CG) is a polyphenolic compound found in green tea and other plants. Like other catechins, CG is being investigated for its potential health benefits, including its antioxidant and anti-cancer properties. Preliminary research suggests that CG can induce cytotoxicity in various cancer cell lines, making it a compound of interest for drug development. These application notes provide detailed protocols for assessing the cytotoxic effects of this compound in a cell culture setting. The protocols cover the determination of cell viability and the investigation of apoptosis as a potential mechanism of cell death.

Data Presentation

The following table summarizes the cytotoxic effects of this compound and its structurally related catechin, (-)-gallocatechin gallate (GCG), on various human cancer and normal cell lines. The half-maximal inhibitory concentration (IC50) or a similar cytotoxicity metric (NR50) is provided, which represents the concentration of the compound required to inhibit cell viability by 50%.

Cell LineCell TypeCompoundCytotoxicity MetricValue (µM)Exposure Time
CAL27Human Tongue Squamous CarcinomaThis compoundNR506272 hours
HSGHuman Salivary Gland CarcinomaThis compoundNR509072 hours
S-GImmortalized EpithelioidThis compoundNR505872 hours
HGF-1Normal Human Gingival FibroblastsThis compoundNR5013272 hours
T47DHuman Breast Cancer(-)-Gallocatechin gallate (GCG)IC5034.6524 hours
T47DHuman Breast Cancer(-)-Gallocatechin gallate (GCG)IC5023.6648 hours
MCF7Human Breast Cancer(-)-Gallocatechin gallate (GCG)IC50>5024 hours
MCF7Human Breast Cancer(-)-Gallocatechin gallate (GCG)IC50>5048 hours

Note: NR50 values are based on the neutral red uptake assay and represent the concentration at which 50% of cells are no longer viable[1]. IC50 values for GCG are included as it is a close structural analog of CG, and this data provides additional context for the potential cytotoxic range of galloylated catechins[2].

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

This protocol outlines the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effect of this compound on a selected cell line. Metabolically active cells reduce the yellow MTT to a purple formazan product, and the amount of formazan is proportional to the number of viable cells.

Materials:

  • This compound (CG)

  • Selected cancer cell line (e.g., T47D, HCT 116) and appropriate complete culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line in complete medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells at approximately 80-90% confluency using Trypsin-EDTA.

    • Resuspend the cells in fresh complete medium and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of CG in serum-free medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5%.

    • After 24 hours of cell attachment, carefully aspirate the medium from each well.

    • Add 100 µL of the prepared CG dilutions to the respective wells. Include wells with medium only (blank), cells with medium containing DMSO (vehicle control), and untreated cells (negative control).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.

Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes a method to differentiate between viable, apoptotic, and necrotic cells using Annexin V-FITC and PI staining followed by flow cytometry. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • This compound (CG)

  • Selected cancer cell line and appropriate complete culture medium

  • 6-well sterile cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS), sterile

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed the selected cancer cells in 6-well plates at a density of 1-2 x 10⁵ cells per well in 2 mL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

    • Treat the cells with this compound at concentrations around the predetermined IC50 value and a higher concentration for a defined period (e.g., 24 or 48 hours). Include a vehicle control well.

  • Cell Harvesting and Staining:

    • After the treatment period, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use appropriate controls to set up the compensation and quadrants: unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data to quantify the percentage of cells in each quadrant:

      • Lower-left quadrant (Annexin V- / PI-): Live cells

      • Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left quadrant (Annexin V- / PI+): Necrotic cells

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding prepare_cg Prepare this compound Dilutions add_treatment Add Treatment to Cells prepare_cg->add_treatment incubation Incubate for 24/48/72h add_treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Read Absorbance at 570nm dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Experimental workflow for determining the cytotoxicity of this compound using the MTT assay.

apoptosis_pathway cluster_stimulus External Stimulus cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cg This compound ros Increased ROS Production cg->ros bax Bax ros->bax bcl2 Bcl-2 (inhibited) ros->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c Mitochondrial Pathway bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

Therapeutic Potential of (-)-Catechin Gallate: Application Notes and Protocols from Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic effects of (-)-Catechin gallate (CG) and related catechins, primarily (-)-epigallocatechin-3-gallate (EGCG), as investigated in various animal models. The information is intended to guide researchers in designing preclinical studies to evaluate the efficacy of these natural compounds in metabolic disorders, neurodegenerative diseases, cancer, and cardiovascular diseases.

Metabolic Disorders

Catechins, particularly those with a galloyl moiety like CG and EGCG, have demonstrated significant potential in ameliorating metabolic syndrome. Animal studies have focused on their ability to mitigate obesity, improve glucose homeostasis, and correct dyslipidemia.

Quantitative Data Summary
Animal ModelCompoundDosage & AdministrationDurationKey Therapeutic OutcomesReference
High-fat diet-induced obese C57BL/6J miceEGCG0.32% in diet16 weeksReduced body weight gain and visceral fat; attenuated obesity and metabolic syndrome symptoms.
High-fat/Western-style diet-fed C57BL/6J miceEGCG0.32% in diet17 weeksSignificantly reduced body weight gain, blood glucose, and liver triglycerides; attenuated insulin resistance and inflammation.
db/db mice (model of type 2 diabetes)EGCGDietary supplementation10 weeksLowered fasting blood glucose levels.
Streptozotocin-induced diabetic ratsCatechin20, 40, 80 mg/kg/day (intraperitoneal injection)4 weeksDose-dependently decreased blood glucose levels and improved lipid profile.
High-fat fed obese C57BL/6J miceEGCG0.32% in diet6 weeks44% decrease in body weight gain; 29.4% increase in fecal lipid content.
Experimental Protocols

1.2.1. Induction of High-Fat Diet-Induced Obesity and Metabolic Syndrome

  • Animal Model: Male C57BL/6J mice.

  • Diet: A high-fat diet providing 60% of energy from fat or a "Western-style" diet also low in essential micronutrients.

  • Duration: 17 weeks to induce obesity and symptoms of metabolic syndrome.

  • Treatment: The therapeutic compound (e.g., EGCG at 0.32% w/w) is incorporated into the diet.

  • Assessment:

    • Monitor body weight and food intake regularly.

    • At the end of the study, measure fasting blood glucose and plasma insulin.

    • Calculate HOMA-IR for insulin resistance.

    • Measure plasma lipids (cholesterol, triglycerides).

    • Assess liver function (ALT) and lipid accumulation (triglycerides).

    • Measure inflammatory markers (e.g., MCP-1, CRP, IL-6).

1.2.2. Streptozotocin (STZ)-Induced Diabetes Model

  • Animal Model: Male rats.

  • Induction: A single intraperitoneal injection of STZ (dissolved in citrate buffer) is administered to induce diabetes.

  • Confirmation of Diabetes: Monitor blood glucose levels; levels above a certain threshold (e.g., 250 mg/dL) confirm diabetes.

  • Treatment: Administer catechins via the desired route (e.g., intraperitoneal injection) at various doses.

  • Assessment:

    • Regularly monitor blood glucose levels.

    • At the end of the treatment period, collect blood to analyze serum lipid profiles (total cholesterol, triglycerides, HDL, LDL).

    • Measure markers of oxidative stress (e.g., MDA) and antioxidant enzyme activities (e.g., SOD, CAT, GST).

Visualization

Obesity_Treatment_Workflow cluster_induction Disease Induction cluster_treatment Treatment Groups cluster_assessment Assessment C57BL/6J Mice C57BL/6J Mice High-Fat Diet (16 weeks) High-Fat Diet (16 weeks) C57BL/6J Mice->High-Fat Diet (16 weeks) Feeding High-Fat Diet (Control) High-Fat Diet (Control) High-Fat Diet + EGCG (0.32%) High-Fat Diet + EGCG (0.32%) Body Weight Gain Body Weight Gain High-Fat Diet (Control)->Body Weight Gain Compare Visceral Fat Visceral Fat High-Fat Diet (Control)->Visceral Fat Compare Insulin Resistance Insulin Resistance High-Fat Diet (Control)->Insulin Resistance Compare Plasma Lipids Plasma Lipids High-Fat Diet (Control)->Plasma Lipids Compare Inflammatory Markers Inflammatory Markers High-Fat Diet (Control)->Inflammatory Markers Compare High-Fat Diet + EGCG (0.32%)->Body Weight Gain Compare High-Fat Diet + EGCG (0.32%)->Visceral Fat Compare High-Fat Diet + EGCG (0.32%)->Insulin Resistance Compare High-Fat Diet + EGCG (0.32%)->Plasma Lipids Compare High-Fat Diet + EGCG (0.32%)->Inflammatory Markers Compare Neuroprotection_Pathway cluster_stress Cellular Stressors in Neurodegeneration cluster_catechin This compound / EGCG cluster_effects Neuroprotective Effects Oxidative Stress Oxidative Stress Neuronal Survival Neuronal Survival Oxidative Stress->Neuronal Survival Induces Apoptosis Neuroinflammation Neuroinflammation Neuroinflammation->Neuronal Survival Induces Damage Aβ Aggregation Aβ Aggregation Aβ Aggregation->Neuronal Survival Induces Toxicity CG/EGCG CG/EGCG Reduced ROS Reduced ROS CG/EGCG->Reduced ROS Scavenges Free Radicals Decreased Pro-inflammatory Cytokines Decreased Pro-inflammatory Cytokines CG/EGCG->Decreased Pro-inflammatory Cytokines Inhibits NF-κB Inhibition of Aβ Fibrillization Inhibition of Aβ Fibrillization CG/EGCG->Inhibition of Aβ Fibrillization Direct Binding Reduced ROS->Neuronal Survival Decreased Pro-inflammatory Cytokines->Neuronal Survival Inhibition of Aβ Fibrillization->Neuronal Survival

Application Notes: Dissolving (-)-Catechin Gallate for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction (-)-Catechin gallate (CG) is a polyphenolic compound found in green tea, recognized for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. For researchers in cell biology and drug development, preparing stable and soluble CG solutions is a critical first step for reliable in vitro experimentation. The inherent low aqueous solubility and potential for instability in neutral or alkaline pH environments necessitate standardized protocols. These application notes provide detailed methods for dissolving, storing, and applying this compound in common in vitro experimental settings, ensuring reproducibility and accuracy.

Key Biological Activities:

  • Inhibition of COX-1 and COX-2 enzymes[1]

  • Induction of apoptosis[2][3]

  • Inhibition of matrix metalloproteinase-9 (MMP-9) gene expression[1]

  • Inhibition of glucose uptake by GLUT4[1]

Data Presentation: Solubility and Storage

Proper dissolution and storage are paramount to maintaining the bioactivity of this compound. The following table summarizes its solubility in various solvents and recommended storage conditions for stock solutions.

Solvent/Vehicle SystemSolubility/ConcentrationStorage of Stock SolutionReference
Dimethyl Sulfoxide (DMSO)88 mg/mL (198.92 mM)1 month at -20°C, 1 year at -80°C[2]
MethanolUsed for preparing standard stock solutionsNot specified for long-term[4][5]
50% EthanolUsed for preparing standard solutionsNot specified for long-term[6]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.65 mM)1 month at -20°C, 6 months at -80°C[1]

Note: For cell culture applications, the final concentration of organic solvents like DMSO should be kept to a minimum (typically ≤0.5%, and ideally ≤0.1%) to avoid cytotoxicity.[7]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol details the preparation of a high-concentration stock solution of this compound, which is the standard method for compounds with low aqueous solubility.

Materials:

  • This compound powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • 0.22 µm syringe filter and sterile syringe

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a high concentration (e.g., 20-40 mM). Use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[2]

  • Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[1]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This step is critical for cell culture experiments.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).[2]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the DMSO stock solution into an aqueous medium for treating cells in vitro. The key challenge is to avoid precipitation of the compound.

Materials:

  • Concentrated this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed, complete cell culture medium (containing serum, if applicable)

  • Sterile tubes

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the concentrated DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To prevent "solvent shock" and precipitation, perform an intermediate dilution.[7] Add a small volume of the stock solution to a larger volume of pre-warmed cell culture medium and mix gently but thoroughly. For example, dilute a 20 mM stock 1:100 in medium to get a 200 µM intermediate solution.

  • Final Dilution: Add the required volume of the intermediate solution (or the stock solution directly if performing a single dilution step) to the cell culture wells containing pre-warmed medium to achieve the desired final concentration (e.g., 50 µM, 100 µM).[2] Ensure rapid and thorough mixing by gently pipetting or swirling the plate.

  • Vehicle Control: Always prepare a vehicle control. This consists of cell culture medium with the same final concentration of DMSO as the highest concentration of this compound used in the experiment, but without the compound itself. This is crucial to distinguish the effects of the compound from the effects of the solvent.[7]

  • pH Considerations: Be aware that catechins are less stable in neutral or alkaline conditions.[8][9] For cell-free assays requiring specific buffer systems, consider using a slightly acidic buffer (pH < 7) if the experimental conditions permit.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for preparing this compound solutions for in vitro experiments.

G cluster_stock Protocol 1: Stock Solution Preparation cluster_working Protocol 2: Working Solution Preparation cluster_control Control Preparation weigh Weigh CG Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize aliquot Aliquot for Storage sterilize->aliquot store Store at -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Culture Medium thaw->dilute treat Add to Cells dilute->treat experiment experiment treat->experiment In Vitro Experiment add_dmso_control Add DMSO to Medium (Same final concentration) treat_control Add to Control Cells add_dmso_control->treat_control treat_control->experiment

Caption: Workflow for preparing this compound stock and working solutions.

Signaling Pathway Diagram

This compound inhibits cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.

G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation CG This compound CG->COX

Caption: Inhibition of the COX pathway by this compound.

References

Application Notes and Protocols for the Extraction of (-)-Catechin Gallate from Green Tea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of methodologies for the extraction and purification of (-)-Catechin Gallate (CG), a bioactive polyphenol found in green tea (Camellia sinensis). The protocols detailed below are designed to guide researchers in obtaining CG for further study and potential therapeutic development.

This compound is a diastereomer of the more abundant (-)-epicatechin gallate (ECG). Its presence in green tea is often the result of the epimerization of ECG during processing and extraction, a process influenced by factors such as heat and pH.[1][2] Understanding and controlling these parameters are crucial for maximizing the yield of CG.

I. Extraction Methodologies

Several techniques can be employed for the extraction of catechins from green tea leaves. The choice of method will depend on the desired yield, purity, and the available laboratory equipment.

Hot Water Extraction (HWE)

Hot water extraction is a conventional and environmentally friendly method for obtaining catechins. While high temperatures can promote the epimerization of ECG to CG, excessive heat can also lead to degradation.[1][2]

Protocol: Hot Water Extraction

  • Sample Preparation: Grind dry green tea leaves to a particle size of approximately 1 mm to increase the surface area for extraction.[3]

  • Extraction:

    • Use a solid-to-solvent ratio of 1:20 to 1:50 (g/mL) of ground tea leaves to distilled water.[3][4]

    • Heat the mixture to 80°C in a thermostated water bath.[5]

    • Maintain the temperature and stir for 30-40 minutes.[3][5]

  • Filtration: After extraction, filter the mixture through filter paper to separate the aqueous extract from the solid tea leaf residues.

  • Decaffeination (Optional but Recommended):

    • Cool the aqueous extract to room temperature.

    • Perform liquid-liquid extraction with an equal volume of chloroform or ethyl acetate to remove caffeine. Repeat this step 2-3 times.[5]

  • Concentration: Concentrate the aqueous extract under reduced pressure using a rotary evaporator to a smaller volume.

  • Lyophilization: Freeze-dry the concentrated extract to obtain a crude catechin powder.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is a more modern technique that can enhance extraction efficiency at lower temperatures, potentially preserving the structural integrity of the catechins.[2][6]

Protocol: Ultrasound-Assisted Extraction

  • Sample Preparation: Prepare the green tea leaves as described in the HWE protocol.

  • Extraction:

    • Use a solid-to-solvent ratio of 1:20 to 1:50 (g/mL) with 40-50% aqueous ethanol.[6][7]

    • Place the mixture in an ultrasonic bath or use an ultrasonic probe.

    • Sonication should be performed at a frequency of 20-45 kHz and a power of 100-300 W.[4][8]

    • Maintain the temperature at or below 65°C to minimize degradation.[2]

    • The extraction time can range from 30 to 60 minutes.[8]

  • Post-Extraction Processing: Follow steps 3-6 from the HWE protocol for filtration, decaffeination, concentration, and lyophilization.

Solvent Extraction with Aqueous Ethanol

Using aqueous ethanol as a solvent can significantly improve the extraction yield of catechins compared to water alone.[7]

Protocol: Aqueous Ethanol Extraction

  • Sample Preparation: Prepare the green tea leaves as described in the HWE protocol.

  • Extraction:

    • Use a solid-to-solvent ratio of 1:10 to 1:20 (g/mL) with 50% aqueous ethanol.[7]

    • Conduct the extraction at a controlled temperature, for instance, 30°C for 10 minutes.[5]

    • Stir the mixture continuously during the extraction period.

  • Post-Extraction Processing: Follow steps 3-6 from the HWE protocol for filtration, decaffeination, concentration, and lyophilization.

II. Purification of this compound

Following the initial extraction, the crude extract will contain a mixture of catechins, caffeine, and other compounds. Purification is necessary to isolate this compound. Column chromatography is a widely used and effective method for this purpose.

Protocol: Column Chromatography Purification

  • Column Preparation: Pack a glass column with silica gel G (200-300 mesh) as the stationary phase.[9]

  • Sample Loading: Dissolve the crude catechin powder in a minimal amount of the initial mobile phase solvent and load it onto the column.

  • Elution:

    • A gradient elution is typically employed. Start with a non-polar solvent and gradually increase the polarity.

    • A common mobile phase system is a mixture of ethyl acetate and petroleum ether.[9]

    • For enhanced separation, trifluoroacetic acid (0.4-0.8%) can be added to the eluent.[9]

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

  • Pooling and Concentration: Pool the fractions rich in CG and concentrate them using a rotary evaporator.

  • Final Purification: The concentrated fraction can be further purified by semi-preparative HPLC to achieve high purity.

  • Lyophilization: Freeze-dry the purified fraction to obtain pure this compound powder.

III. Quantitative Data Summary

The following tables summarize quantitative data from various studies on catechin extraction from green tea. It is important to note that yields can vary significantly based on the specific green tea variety, growing conditions, and processing methods.

Table 1: Comparison of Extraction Methods for Total Catechins

Extraction MethodSolventTemperature (°C)Time (min)Total Catechin Yield (mg/g of dry leaves)Reference
Hot Water Extraction (HWE)Water82-202.0[8]
Ultrasound-Assisted Extraction (UAE)Water7855206.0[8]
Ethanol-Water Extraction (EthE)Ethanol/Water--175.0[8]
Subcritical Water Extraction (SWE) with PEFWater130544.35[10]
Subcritical Water Extraction (SWE) with IPLWater130548.06[10]

Table 2: Yield of Individual Catechins using Different Solvents

Solvent (50% Aqueous)Extraction Time (min)EGC ( g/100g extract)EGCG ( g/100g extract)ECG ( g/100g extract)EC ( g/100g extract)Total Catechins (mg/100g leaves)Reference
Ethanol406.3617.661.818.6217400[7]
Methanol405.8915.341.677.98-[7]
Water404.2612.101.325.48-[7]

Note: EGC = (-)-epigallocatechin, EGCG = (-)-epigallocatechin gallate, ECG = (-)-epicatechin gallate, EC = (-)-epicatechin.

IV. Experimental Workflow and Signaling Pathway Diagrams

Diagram 1: Experimental Workflow for Extraction and Purification of this compound

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification GT Green Tea Leaves Grind Grinding GT->Grind Extract Extraction (HWE, UAE, or Solvent) Grind->Extract Filter Filtration Extract->Filter CrudeExtract Crude Aqueous Extract Filter->CrudeExtract Decaffeinate Decaffeination (Liquid-Liquid Extraction) CrudeExtract->Decaffeinate Concentrate1 Concentration (Rotary Evaporation) Decaffeinate->Concentrate1 Lyophilize1 Lyophilization Concentrate1->Lyophilize1 CrudePowder Crude Catechin Powder Lyophilize1->CrudePowder ColumnChrom Column Chromatography CrudePowder->ColumnChrom HPLC_Analysis HPLC Analysis ColumnChrom->HPLC_Analysis Pool Pooling of CG Fractions HPLC_Analysis->Pool Concentrate2 Concentration Pool->Concentrate2 Prep_HPLC Semi-Preparative HPLC Concentrate2->Prep_HPLC Lyophilize2 Lyophilization Prep_HPLC->Lyophilize2 PureCG Pure this compound Lyophilize2->PureCG

Caption: Workflow for this compound Extraction and Purification.

This comprehensive guide provides a solid foundation for researchers and professionals to extract and purify this compound from green tea for various scientific and developmental applications. The provided protocols and data serve as a starting point, and optimization may be necessary depending on the specific starting material and desired final product characteristics.

References

Application Notes and Protocols for Studying COX-1 and COX-2 Inhibition Using (-)-Catechin Gallate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. Two main isoforms of this enzyme have been identified: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic physiological functions. In contrast, COX-2 is an inducible enzyme that is significantly upregulated during inflammatory processes.[1][2] Consequently, selective inhibition of COX-2 over COX-1 is a primary goal in the development of anti-inflammatory drugs with reduced side effects.

Natural polyphenolic compounds, such as the catechins found in green tea, have garnered significant interest for their potential to modulate COX enzyme activity. (-)-Catechin gallate is a minor constituent of green tea catechins and has been identified as an inhibitor of both COX-1 and COX-2 enzymes. However, detailed quantitative data on its specific inhibitory potency is limited in the current scientific literature. These application notes provide an overview of the known activity of this compound and related compounds, along with a general protocol for studying its inhibitory effects on COX-1 and COX-2.

Data Presentation

CompoundTargetInhibitory ActivitySource
This compound COX-1 and COX-2Inhibits enzyme activity (quantitative data not available)MedchemExpress
(-)-Epicatechin gallate COX-1IC50: 7.5 μMMedchemExpress
(-)-Epigallocatechin-3-gallate (EGCG) COX-1Moderate inhibitor (IC50 > 30 μM)Koeberle et al., 2009
(-)-Epigallocatechin-3-gallate (EGCG) COX-2No significant inhibition up to 30 μMKoeberle et al., 2009
(-)-Catechin COX-1IC50: 1.4 μMTargetMol

Experimental Protocols

The following is a general protocol for an in vitro COX inhibitor screening assay that can be adapted to study the effects of this compound. This protocol is based on commercially available COX inhibitor screening kits and published methodologies.[3][4]

Objective: To determine the inhibitory effect of this compound on the activity of COX-1 and COX-2 in vitro.

Principle: The assay measures the peroxidase activity of COX. The peroxidase component of the enzyme catalyzes the oxidation of a chromogenic substrate, which can be measured by spectrophotometry or fluorometry. A decrease in the rate of color or fluorescence development in the presence of the test compound indicates inhibition of COX activity.

Materials:

  • Purified COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Chromogenic or fluorogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) or 10-acetyl-3,7-dihydroxyphenoxazine (ADHP))

  • This compound

  • Positive control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate (clear for colorimetric assays, black for fluorescent assays)

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare the Reaction Buffer to a 1X concentration and pre-equilibrate to 37°C.

    • Prepare stock solutions of this compound and control inhibitors in DMSO. Further dilute to desired concentrations in Reaction Buffer. Note that the final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

    • Prepare the enzyme solutions (COX-1 and COX-2) by diluting the stock with cold Reaction Buffer. Keep the diluted enzymes on ice.

    • Prepare the substrate solution (arachidonic acid) and the chromogenic/fluorogenic substrate as per the manufacturer's instructions.

  • Assay Protocol:

    • Set up the 96-well plate with the following wells in triplicate:

      • 100% Initial Activity (Control): Add Reaction Buffer, Heme, COX enzyme, and the same volume of DMSO used for the test compound.

      • Inhibitor Wells: Add Reaction Buffer, Heme, COX enzyme, and the desired concentration of this compound.

      • Background Wells: Add Reaction Buffer, Heme, and heat-inactivated COX enzyme to measure any non-enzymatic reaction.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.[3]

    • Initiate the reaction by adding the arachidonic acid substrate to all wells.

    • Immediately measure the absorbance or fluorescence at the appropriate wavelength in a kinetic mode for a set period (e.g., 5-10 minutes).[4]

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

    • Subtract the rate of the background wells from the rates of the control and inhibitor wells.

    • Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate of Control - Rate of Inhibitor) / Rate of Control] x 100

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Mandatory Visualization

COX_Signaling_Pathway COX Signaling Pathway MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid Phospholipase A2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) PGG2 Prostaglandin G2 (PGG2) ArachidonicAcid->PGG2 Cyclooxygenase Activity PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Isomerases Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Synthases Prostacyclins Prostacyclins (PGI2) PGH2->Prostacyclins Synthases

Caption: The COX signaling pathway converts arachidonic acid to prostanoids.

Experimental_Workflow Experimental Workflow for COX Inhibition Assay Prep Reagent Preparation (Buffer, Enzyme, Inhibitor, Substrate) PlateSetup Plate Setup (Control, Inhibitor, Background Wells) Prep->PlateSetup PreIncubation Pre-incubation (10 min at 37°C) PlateSetup->PreIncubation ReactionStart Initiate Reaction (Add Arachidonic Acid) PreIncubation->ReactionStart Measurement Kinetic Measurement (Spectrophotometer/Fluorometer) ReactionStart->Measurement Analysis Data Analysis (% Inhibition, IC50 Calculation) Measurement->Analysis

Caption: Workflow for an in vitro COX inhibition assay.

Inhibition_Mechanism Inhibitory Action of Galloylated Catechin on COX Enzymes ArachidonicAcid Arachidonic Acid COX_Enzyme COX-1 / COX-2 ArachidonicAcid->COX_Enzyme Binds to active site Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Catalyzes conversion CatechinGallate This compound CatechinGallate->COX_Enzyme Inhibits activity

Caption: Galloylated catechins inhibit the enzymatic activity of COX.

Disclaimer: The provided protocols and information are for research purposes only. Specific experimental conditions may need to be optimized for your particular assay system. Due to the limited availability of specific data for this compound, researchers are encouraged to perform dose-response studies to accurately determine its IC50 values for COX-1 and COX-2.

References

(-)-Catechin gallate as a potential therapeutic agent in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Catechin gallate, a prominent member of the flavonoid family found abundantly in green tea, has garnered significant scientific attention for its diverse pharmacological activities. Extensive preclinical investigations, primarily focusing on its most abundant form, (-)-epigallocatechin-3-gallate (EGCG), have revealed its potential as a therapeutic agent in a multitude of disease models. These studies have demonstrated potent anticancer, neuroprotective, anti-inflammatory, and metabolic regulatory properties. This document provides a comprehensive overview of the preclinical data, detailed experimental protocols, and insights into the molecular mechanisms underlying the therapeutic effects of this compound and its derivatives.

Therapeutic Potential and Mechanisms of Action

Preclinical studies have consistently shown that this compound and its analogs exert their therapeutic effects through a multi-pronged approach, modulating various signaling pathways and cellular processes.

Anticancer Effects: In oncology research, this compound has been shown to inhibit tumor cell proliferation, induce apoptosis (programmed cell death), and suppress angiogenesis (the formation of new blood vessels that feed tumors) in a variety of cancer cell lines and animal models.[1] The anticancer activity is often attributed to its ability to modulate key signaling pathways such as JAK/STAT, MAPK, PI3K/AKT, Wnt, and Notch.[2]

Neuroprotective Effects: In the context of neurodegenerative diseases, this compound exhibits neuroprotective properties by mitigating oxidative stress, reducing neuroinflammation, and inhibiting the aggregation of amyloid-beta plaques, a hallmark of Alzheimer's disease.[3] Animal models of Parkinson's disease have also shown that EGCG can protect dopaminergic neurons from degeneration.[4]

Anti-inflammatory Activity: The anti-inflammatory effects of this compound are well-documented. It can suppress the activation of pro-inflammatory transcription factors like NF-κB and reduce the production of inflammatory cytokines such as TNF-α and various interleukins.[5][6] This has significant implications for a range of inflammatory conditions.

Metabolic Regulation: Preclinical studies indicate that this compound can positively influence metabolic health. It has been shown to improve insulin sensitivity, reduce plasma cholesterol and triglycerides, and attenuate weight gain in animal models of metabolic syndrome.[7][8]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from various preclinical studies investigating the therapeutic potential of this compound and its derivatives.

Table 1: In Vitro Anticancer Activity of Catechin Gallates (IC50 Values)

CompoundCell LineCancer TypeIC50 (µM)Reference
(-)-Epigallocatechin-3-gallateA549Non-small cell lung cancer60.55 ± 1.0[9]
(-)-Epigallocatechin-3-gallateSKOV-3Ovarian Cancer~50[10]
(-)-Epigallocatechin-3-gallateOVCAR-3Ovarian Cancer~70[10]
(-)-Epigallocatechin-3-gallatePA-1Ovarian Cancer~80[10]
(-)-Epigallocatechin-3-gallateMCF-7Breast Cancer70 (24h)[11]
(-)-Epigallocatechin-3-gallateHT29Colon Cancer20 µg/mL[12]

Table 2: In Vivo Neuroprotective Effects of (-)-Epigallocatechin-3-gallate (EGCG)

Animal ModelDisease ModelEGCG DoseKey FindingsReference
Aged RatsPostoperative Cognitive Dysfunction100 mg/kg/day (oral) for 7 daysIncreased alternation ratio in Y-maze test (70.00 ± 7.98% vs. 28.14 ± 11.52%); Reduced neuronal damage.[13]
RatsAlzheimer's-like disease (STZ-induced)25 mg/kg (oral)Improved memory performance; Decreased hippocampal APP expression; Increased BDNF gene expression.[14]
MiceParkinson's Disease (α-syn-PFFs)PretreatmentReduced anxiety-like behavior and motor impairments; Ameliorated degeneration of TH immuno-positive neurons.[4]
MiceIschemic Stroke (MCAO)25 mg/kgReduced infarct volume (21.23 ± 2.08% vs. 31.34 ± 2.12%); Improved neurobehavioral scores.[15]

Table 3: In Vivo Anti-inflammatory Effects of (-)-Epigallocatechin-3-gallate (EGCG)

Animal ModelInflammatory StimulusEGCG DoseKey FindingsReference
MiceLPS200 mg/kg (gavage)Significantly reduced liver concentrations of TNF-α, IL-1β, IL-6, MCP-1, MIP-2, and IFN-γ.[16]

Table 4: In Vivo Metabolic Effects of (-)-Epigallocatechin-3-gallate (EGCG)

Animal ModelDiet ModelEGCG DoseKey FindingsReference
MiceHigh-fat diet3.2 g/kg diet (16 weeks)Reduced body weight gain, percent body fat, and visceral fat weight; Attenuated insulin resistance and plasma cholesterol.[7]
ob/ob MiceLeptin-deficient85 mg/kg (5 days)Decreased body weight gain; Reduced total hepatic fat content (22.7% ± 11.0%).[8]
High fat-fed MiceHigh-fat diet0.32% in diet (6 weeks)Decreased body weight gain by 44.0%; Decreased fasting blood glucose by 16.7%; Decreased fasting plasma insulin by 22.7%.[17]

Experimental Protocols

This section provides detailed protocols for key experiments commonly used in the preclinical evaluation of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and can be used to determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.[18][19]

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • This compound (or specific analog like EGCG)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete medium to achieve the desired final concentrations (e.g., 0, 10, 20, 50, 100 µM). The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can be determined by plotting the percentage of cell viability against the concentration of the compound.

Western Blot Analysis for Signaling Pathway Modulation

This protocol provides a general framework for assessing the effect of this compound on the expression and phosphorylation of key signaling proteins.[20][21][22]

Materials:

  • Cell or tissue lysates treated with this compound

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-NF-κB, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Animal Model Administration Protocol (Oral Gavage)

This protocol describes a common method for administering this compound to rodents in preclinical studies.[13][16]

Materials:

  • This compound

  • Vehicle (e.g., distilled water, saline, or 0.5% carboxymethylcellulose)

  • Gavage needles (appropriate size for the animal)

  • Syringes

Procedure:

  • Preparation of Dosing Solution: Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentration. Ensure the solution is well-mixed before each administration.

  • Animal Handling: Gently restrain the animal.

  • Gavage Administration: Carefully insert the gavage needle into the esophagus and slowly administer the dosing solution into the stomach. The volume administered should be appropriate for the animal's weight (e.g., 5-10 mL/kg for mice).

  • Monitoring: Monitor the animal for any signs of distress after administration.

  • Dosing Schedule: Administer the compound according to the predetermined schedule (e.g., once daily for a specified number of weeks).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways modulated by this compound and a typical experimental workflow for its preclinical evaluation.

Anticancer_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Tyrosine Kinases (e.g., EGFR) Receptor Tyrosine Kinases (e.g., EGFR) This compound->Receptor Tyrosine Kinases (e.g., EGFR) Inhibits IKK IKK This compound->IKK Inhibits PI3K PI3K Receptor Tyrosine Kinases (e.g., EGFR)->PI3K RAS RAS Receptor Tyrosine Kinases (e.g., EGFR)->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene Transcription Gene Transcription mTOR->Gene Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene Transcription IκBα IκBα IKK->IκBα Inhibits NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB->Gene Transcription Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation Angiogenesis Angiogenesis Gene Transcription->Angiogenesis Apoptosis Apoptosis Gene Transcription->Apoptosis Inhibits

Caption: Anticancer signaling pathways modulated by this compound.

Caption: Neuroprotective mechanisms of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis and Interpretation A Cell Culture (Cancer/Neuronal/Immune cells) B Treatment with This compound A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (e.g., Annexin V) B->D E Western Blot/PCR (Signaling Pathways) B->E K Statistical Analysis C->K D->K L Mechanism Elucidation E->L F Animal Model of Disease (e.g., Xenograft, Stroke model) G Treatment with This compound F->G H Behavioral/Physiological Assessments G->H I Tissue Collection and Analysis G->I H->K J Histology/Immunohistochemistry I->J J->L

Caption: Preclinical evaluation workflow for this compound.

Conclusion

The extensive body of preclinical evidence strongly supports the therapeutic potential of this compound and its derivatives, particularly EGCG, across a spectrum of diseases. The data consistently demonstrate its ability to modulate key cellular signaling pathways involved in cancer, neurodegeneration, inflammation, and metabolic disorders. The provided protocols offer a foundational framework for researchers to further investigate the mechanisms of action and therapeutic efficacy of this promising natural compound. Future research should continue to explore the full therapeutic window, bioavailability, and potential for synergistic combinations with other agents to translate these compelling preclinical findings into clinical applications.

References

Experimental design for assessing the anti-inflammatory effects of (-)-Catechin gallate

Author: BenchChem Technical Support Team. Date: November 2025

An experimental design for assessing the anti-inflammatory effects of a compound like (-)-Catechin gallate requires a multi-faceted approach, beginning with in vitro assays to determine cytotoxicity and efficacy at a cellular level, followed by in vivo models to confirm these effects in a whole organism, and concluding with mechanistic studies to elucidate the underlying molecular pathways. This application note provides detailed protocols for a logical, stepwise evaluation suitable for researchers in pharmacology and drug development.

Experimental Workflow Overview

The overall strategy involves a tiered screening process. The initial phase focuses on establishing a safe and effective dose range in a relevant cell line. The second phase investigates the compound's ability to suppress inflammatory responses in vitro. The third phase validates these findings in an acute in vivo model of inflammation. The final phase delves into the molecular mechanisms of action by examining key inflammatory signaling pathways.

G cluster_0 Phase 1: In Vitro Preliminary Assessment cluster_1 Phase 2: In Vitro Efficacy Assessment cluster_2 Phase 3: In Vivo Model Validation cluster_3 Phase 4: Mechanistic Studies A Cell Viability Assay (MTT) B Determine Non-Toxic Concentration Range A->B To Identify C LPS-Stimulated Macrophages (RAW 264.7) B->C Apply Safe Doses D Measure NO Production (Griess Assay) C->D Analyze Samples E Measure Pro-inflammatory Cytokines (ELISA for TNF-α, IL-6) C->E Analyze Samples I Western Blot Analysis of Cell Lysates from Phase 2 C->I Analyze Samples F Carrageenan-Induced Paw Edema in Rats G Measure Paw Volume (Plethysmometer) F->G To Quantify H Calculate Edema Inhibition G->H To Evaluate J Assess NF-κB Pathway (p65, IκBα) I->J To Probe K Assess MAPK Pathway (p-p38, p-ERK) I->K To Probe

Caption: Overall experimental workflow for evaluating this compound.

Part 1: In Vitro Assessment of Anti-inflammatory Activity

The initial evaluation is performed using a cellular model of inflammation. The murine macrophage cell line RAW 264.7 is a standard model, as macrophages play a central role in the inflammatory response. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is used to induce a robust inflammatory response.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the concentration range of this compound that is non-toxic to RAW 264.7 macrophage cells. This ensures that any observed anti-inflammatory effects are not due to cytotoxicity.

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]

  • Treatment: Prepare various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) in serum-free DMEM. Remove the old medium from the wells and add 100 µL of the prepared this compound solutions. Include a "vehicle control" group treated with the solvent used to dissolve the compound.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1] Incubate for 4 hours at 37°C.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[1]

  • Calculation: Cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100%.

Data Presentation:

This compound (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
0 (Control)1.2540.08100.0
11.2480.0799.5
51.2330.0998.3
101.2100.0696.5
251.1890.0894.8
501.1500.0791.7
1000.8500.0567.8
Protocol 2: Inhibition of Nitric Oxide (NO) and Pro-inflammatory Cytokines

Objective: To assess the ability of non-toxic concentrations of this compound to inhibit the production of key inflammatory mediators (NO, TNF-α, IL-6) in LPS-stimulated macrophages.

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (e.g., 5, 10, 25 µM) for 1 hour. Include a vehicle control group and a positive control group (e.g., with a known anti-inflammatory drug like Dexamethasone).

  • Inflammatory Stimulus: Add LPS (1 µg/mL final concentration) to all wells except for the negative control group.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and collect the supernatant for analysis. Store at -80°C until use.

Protocol 2a: Nitric Oxide (NO) Quantification (Griess Assay)

  • Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Assay: Mix 50 µL of the collected cell supernatant with 50 µL of Griess reagent in a 96-well plate.

  • Incubation: Incubate at room temperature for 10 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration in the samples.

Protocol 2b: Cytokine Quantification (ELISA)

  • Assay Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based technique that uses antibodies to detect and quantify proteins like cytokines.[2] The sandwich ELISA is commonly used for this purpose.[2][3]

  • Procedure: Perform ELISAs for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions for the specific ELISA kits used.[4]

    • Briefly, a capture antibody specific to the target cytokine is pre-coated onto a 96-well plate.[3]

    • Supernatants (samples) and standards are added to the wells and incubated.

    • After washing, a biotin-conjugated detection antibody is added, which "sandwiches" the cytokine.[3]

    • An enzyme-linked avidin (e.g., Streptavidin-HRP) is added, followed by a substrate solution.

    • The reaction produces a colored product, and the absorbance is measured. The concentration is determined by comparison to the standard curve.

Data Presentation:

Table 2: Effect on NO Production

Treatment NO Concentration (µM) % Inhibition
Control (No LPS) 1.5 ± 0.2 -
LPS (1 µg/mL) 25.8 ± 1.5 0
LPS + (-)-CG (5 µM) 18.2 ± 1.1 30.2
LPS + (-)-CG (10 µM) 12.5 ± 0.9 51.6

| LPS + (-)-CG (25 µM) | 7.8 ± 0.6 | 69.8 |

Table 3: Effect on Cytokine Production

Treatment TNF-α (pg/mL) IL-6 (pg/mL)
Control (No LPS) 35 ± 5 20 ± 4
LPS (1 µg/mL) 1550 ± 98 2100 ± 150
LPS + (-)-CG (5 µM) 1120 ± 75 1550 ± 110
LPS + (-)-CG (10 µM) 750 ± 60 980 ± 85

| LPS + (-)-CG (25 µM) | 410 ± 35 | 550 ± 50 |

Part 2: Mechanistic Analysis of Signaling Pathways

To understand how this compound exerts its effects, key inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) are investigated. Catechins are known to modulate these pathways.[5][6]

NF-κB and MAPK Signaling Pathways

The NF-κB pathway is a central regulator of inflammation.[7] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Upon stimulation (e.g., by LPS), IκBα is phosphorylated and degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[8] The MAPK pathways (including p38 and ERK) are also activated by inflammatory stimuli and regulate the expression of inflammatory mediators.[9][10] this compound is hypothesized to inhibit these phosphorylation events.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK TLR4->IKK Activates pIkBa p-IκBα IKK->pIkBa Phosphorylates IκBα IkBa_p65 IκBα-p65 (Inactive) p65 p65 pIkBa->p65 Releases Nucleus Nucleus p65->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Activates Transcription CG This compound CG->IKK Inhibits

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates p38 p38 MAPKKK->p38 Phosphorylates ERK ERK MAPKKK->ERK Phosphorylates pp38 p-p38 p38->pp38 pERK p-ERK ERK->pERK AP1 AP-1 / Other Transcription Factors pp38->AP1 Activate pERK->AP1 Activate Genes Pro-inflammatory Genes AP1->Genes Activate Transcription CG This compound CG->MAPKKK Inhibits

Caption: Hypothesized inhibition of MAPK pathways by this compound.

Protocol 3: Western Blot Analysis

Objective: To measure the effect of this compound on the protein expression and phosphorylation levels of key signaling molecules in the NF-κB and MAPK pathways.

Methodology:

  • Cell Culture and Treatment: Culture, pre-treat with this compound, and stimulate RAW 264.7 cells with LPS as described in Protocol 2, but for a shorter duration (e.g., 30-60 minutes) optimal for detecting phosphorylation events.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[11] Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in SDS sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-p65, p-IκBα, p-p38, p-ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.[13]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Densitometry: Quantify the band intensity using image analysis software (e.g., ImageJ). Normalize the intensity of target proteins to the loading control.

Data Presentation:

Treatmentp-p65 / β-actin (Relative Units)p-IκBα / β-actin (Relative Units)p-p38 / β-actin (Relative Units)
Control (No LPS)0.1 ± 0.020.1 ± 0.030.1 ± 0.02
LPS (1 µg/mL)1.0 ± 0.101.0 ± 0.091.0 ± 0.11
LPS + (-)-CG (10 µM)0.6 ± 0.050.5 ± 0.060.4 ± 0.05
LPS + (-)-CG (25 µM)0.3 ± 0.040.2 ± 0.030.2 ± 0.03

Part 3: In Vivo Assessment of Anti-inflammatory Activity

To confirm the therapeutic potential of this compound, its anti-inflammatory activity must be tested in a living organism. The carrageenan-induced paw edema model is a widely used and well-characterized assay for evaluating acute inflammation.[14][15][16]

Protocol 4: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the ability of this compound to reduce acute inflammation in an in vivo model.

Methodology:

  • Animals: Use healthy adult Wistar or Sprague-Dawley rats (150-200g). Acclimatize them for at least one week before the experiment.[17]

  • Grouping: Randomly divide the animals into at least four groups (n=6 per group):

    • Group 1 (Control): Vehicle only.

    • Group 2 (Carrageenan): Vehicle + Carrageenan.

    • Group 3 (Positive Control): Indomethacin (10 mg/kg, p.o.) + Carrageenan.

    • Group 4 (Test Group): this compound (e.g., 50 mg/kg, p.o.) + Carrageenan.

  • Dosing: Administer the vehicle, Indomethacin, or this compound orally (p.o.) 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat (except Group 1).[14]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a digital plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, 4, and 5 hours post-injection.[17]

  • Calculation:

    • Increase in Paw Volume: (Paw volume at time 't') - (Paw volume at 0 hour).

    • Percentage Inhibition of Edema: [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the carrageenan control group, and Vt is the average increase in paw volume in the treated group.[17]

Data Presentation:

GroupTreatmentIncrease in Paw Volume at 3 hr (mL)% Inhibition at 3 hr
1Vehicle0.05 ± 0.01-
2Carrageenan0.85 ± 0.070
3Indomethacin (10 mg/kg)0.30 ± 0.0464.7
4(-)-CG (50 mg/kg)0.45 ± 0.0547.1

These protocols provide a comprehensive framework for the preclinical evaluation of the anti-inflammatory properties of this compound, progressing from in vitro screening to in vivo validation and mechanistic insight.

References

Troubleshooting & Optimization

Troubleshooting (-)-Catechin gallate aggregation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Catechin gallate (CG) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it aggregate in water?

This compound is a type of flavonoid polyphenol found in green tea. Its structure contains multiple hydroxyl groups and aromatic rings, making it prone to self-association and aggregation in aqueous solutions. This aggregation is primarily driven by intermolecular hydrogen bonding and hydrophobic interactions (CH/π and π-π stacking) between the gallate-type catechin molecules.[1] Gallated catechins, like CG, have a greater tendency to self-associate compared to non-gallated catechins.[1]

Q2: My this compound solution is cloudy immediately after preparation. What went wrong?

Immediate cloudiness or precipitation indicates that the compound has exceeded its solubility limit under the current conditions. Catechins are known to have limited solubility in pure water at room temperature.[2] Factors influencing this include pH, temperature, and the presence of other solutes.

Q3: What are the key factors affecting the stability and solubility of this compound?

The stability and solubility of this compound are significantly influenced by several factors:

  • pH: Catechins are highly pH-sensitive. They are most stable in acidic conditions (pH < 5.0) and degrade rapidly in neutral to alkaline conditions (pH > 6.0).[3][4][5][6][7] Stability is particularly enhanced around pH 4.[4][5]

  • Temperature: High temperatures can accelerate the degradation and epimerization (a change in stereochemistry) of catechins.[3][6][8] While gentle heating can aid initial dissolution, prolonged exposure to high heat, especially above 95°C, should be avoided.[6][8]

  • Concentration: Paradoxically, catechins can be more stable at higher concentrations in acidic conditions.[4][5]

  • Dissolved Oxygen: The presence of dissolved oxygen can lead to auto-oxidation, contributing to degradation and browning of the solution.[9][10][11]

  • Presence of Other Molecules: Ingredients like caffeine can form complexes with gallated catechins, leading to precipitation, especially at low temperatures.[12] Conversely, certain co-solvents and excipients can enhance solubility.[11][13]

Q4: Can I heat the solution to dissolve the aggregate?

Gentle heating and/or sonication can be used to aid the initial dissolution of this compound if precipitation occurs during preparation.[13] However, be cautious with temperature. Prolonged heating at high temperatures (e.g., above 80°C) can lead to degradation and epimerization.[3][8] For sterilizing solutions, autoclaving at 120°C has been shown to cause significant epimerization.[3]

Troubleshooting Guide

Issue 1: Precipitate or Cloudiness in the Solution

Your this compound solution appears cloudy, has visible precipitate, or forms a "cream" over time.

Logical Flow for Troubleshooting

start Start: Solution is Cloudy/Has Precipitate check_ph Is the pH of the solution acidic (ideally pH 4-5)? start->check_ph adjust_ph Adjust pH to 4-5 using a suitable buffer (e.g., citrate). check_ph->adjust_ph No check_solvent Was the solution prepared in pure water? check_ph->check_solvent Yes adjust_ph->check_solvent use_cosolvent Prepare a new solution using a co-solvent (e.g., DMSO, Ethanol). See Protocol 2. check_solvent->use_cosolvent Yes check_temp Was the solution stored at a low temperature (<4°C)? check_solvent->check_temp No (Co-solvent used) success Solution is Clear use_cosolvent->success warm_gently Gently warm the solution to room temperature. Avoid overheating. check_temp->warm_gently Yes check_concentration Is the concentration too high for the chosen solvent? check_temp->check_concentration No (Stored at RT) warm_gently->success reduce_concentration Lower the concentration or use a more robust solvent system (See Table 2). check_concentration->reduce_concentration Yes check_concentration->success No reduce_concentration->success start Start: Solution Browning cause Primary Cause: Oxidation start->cause sub_cause1 High pH (>6.0) accelerates oxidation cause->sub_cause1 sub_cause2 Presence of dissolved oxygen cause->sub_cause2 sub_cause3 Exposure to light and high temperature cause->sub_cause3 solution1 Maintain acidic pH (4-5) sub_cause1->solution1 solution2 Use deoxygenated solvents (e.g., sparge with Nitrogen/Argon) sub_cause2->solution2 solution3 Store protected from light (amber vials) sub_cause3->solution3 solution4 Store at low temperatures (-20°C or -80°C for long term) sub_cause3->solution4 solution5 Prepare fresh solutions before each experiment solution1->solution5 solution2->solution5 solution3->solution5 solution4->solution5

References

Technical Support Center: Optimizing (-)-Catechin Gallate Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing (-)-Catechin gallate (CG) concentration in cell viability assays. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice and troubleshooting for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in cell viability assays?

A1: The effective concentration of this compound and other catechins can vary significantly depending on the cell line and the assay duration. Based on published studies, a broad starting range to consider is between 10 µM and 100 µM.[1][2][3][4] For initial screening, it is advisable to use a wide range of concentrations (e.g., logarithmic dilutions from 1 µM to 200 µM) to determine the optimal working concentration for your specific cell model.

Q2: I am observing a U-shaped dose-response curve, where cell viability decreases at mid-range concentrations but appears to increase at higher concentrations. What could be the cause?

A2: This is a known artifact that can occur in cell viability assays. Potential causes include:

  • Compound Precipitation: At high concentrations, this compound may precipitate out of the solution, which can interfere with the optical readings of the assay.[5] It is crucial to visually inspect your wells for any signs of precipitation.

  • Direct Chemical Interference: The compound itself might chemically reduce the assay reagent (e.g., MTT, XTT, resazurin), leading to a color change that is independent of cellular metabolic activity. This results in a false positive signal for cell viability.[5][6][7]

Q3: How can I be sure that the observed decrease in cell viability is due to apoptosis?

A3: While a decrease in viability suggests cytotoxicity, it doesn't confirm the mechanism. To specifically identify apoptosis, you should perform additional assays such as:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, apoptotic, and necrotic cells.

  • Caspase Activity Assays: Measuring the activity of key apoptotic enzymes like caspase-3 and caspase-9 can confirm the induction of apoptosis.[3][8]

  • DNA Fragmentation Analysis: Techniques like TUNEL staining or DNA laddering assays can detect the characteristic DNA breaks that occur during apoptosis.

Q4: My results are highly variable between replicate wells. What are the common causes and solutions?

A4: High variability can stem from several factors:

  • Uneven Cell Seeding: Ensure a homogenous cell suspension before and during seeding. Gently swirl the cell suspension between pipetting to prevent cells from settling.[6]

  • Incomplete Solubilization of Formazan Crystals (in MTT assays): If the formazan crystals are not fully dissolved, it will lead to inaccurate absorbance readings. After adding the solubilization solution, ensure thorough mixing.[6]

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpectedly High Cell Viability at High Concentrations Compound precipitation interfering with assay readings.Visually inspect wells for precipitates. If present, consider lowering the maximum concentration or using a different solvent.
Direct reduction of assay reagent by the compound.Run a control with the compound in cell-free media to check for direct interaction with the assay reagent.[6][7] If interference is observed, switch to a different viability assay (e.g., ATP-based assay).
Inconsistent IC50 Values Different cell densities at the time of treatment.Standardize the cell seeding density and ensure cells are in the exponential growth phase at the start of the experiment.[9]
Variation in incubation time.Use a consistent incubation time for all experiments. Catechin effects can be time-dependent.[10]
Low Signal-to-Noise Ratio Insufficient cell number or metabolic activity.Optimize the cell seeding density. Ensure the cells are healthy and metabolically active.
Suboptimal assay conditions.Review the assay protocol and ensure optimal incubation times and reagent concentrations are used.

Quantitative Data Summary

The following table summarizes the 50% inhibitory concentration (IC50) values of various catechins across different cancer cell lines, providing a reference for expected potency. Note that this compound (CG) is structurally similar to (-)-epicatechin gallate (ECG) and (-)-epigallocatechin gallate (EGCG).

CatechinCell LineIncubation Time (hours)IC50 (µM)
(-)-gallocatechin gallate (GCG) T47D (Breast Cancer)2434.65[10]
T47D (Breast Cancer)4823.66[10]
(+)-catechin (C) T47D (Breast Cancer)2470.33[10]
(-)-epigallocatechin gallate (EGCG) A549 (Lung Cancer)4836.0[2]
H1299 (Lung Cancer)24~20[4]
Prostate Cancer CellsNot Specified42-89[1]
(-)-epicatechin gallate (ECG) Prostate Cancer CellsNot Specified24-30[1]

Experimental Protocols

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

Experimental Workflow for Optimizing this compound Concentration

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Prepare Cell Culture seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_cg Prepare this compound Stock treat_cells Treat with Serial Dilutions of CG prep_cg->treat_cells seed_cells->treat_cells incubate Incubate for 24/48/72h treat_cells->incubate add_reagent Add Viability Assay Reagent (e.g., MTT) incubate->add_reagent read_plate Read Absorbance/Fluorescence add_reagent->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve & Determine IC50 calc_viability->plot_curve

Caption: Workflow for determining the optimal concentration of this compound.

Simplified Signaling Pathway of Catechin-Induced Apoptosis

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CG This compound EGFR EGFR CG->EGFR Inhibits RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK NFkB NF-κB ERK->NFkB Activates Apoptosis Apoptosis ERK->Apoptosis Regulates Bcl2 Bcl-2 NFkB->Bcl2 Upregulates Bcl2->Apoptosis Inhibits

Caption: Catechins can induce apoptosis by inhibiting EGFR/RAS/RAF/MEK/ERK signaling.

References

Technical Support Center: Analysis of (-)-Catechin Gallate and its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Catechin gallate (CG).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

A1: The primary degradation products of this compound (CG) arise from hydrolysis, oxidation, and epimerization reactions. Key degradation products include:

  • Gallic Acid: Formed by the hydrolysis of the ester bond linking the gallate moiety to the catechin core.[1][2]

  • De-galloyl Flavanols: The remaining catechin structure after the removal of the gallic acid group.[1][2]

  • o-Quinone Derivatives: Formed through the oxidation of the catechol group on the B-ring.[1][2]

  • Dimers and Trimers: These can form through polymerization reactions of the initial degradation products.[1][2]

  • Epimers: High temperatures can cause epimerization, for instance, the conversion of (-)-epicatechin gallate to this compound.

Q2: What are the optimal storage conditions to minimize this compound degradation?

A2: To minimize degradation, this compound should be stored in an acidic environment (pH < 4), at low temperatures, and protected from light and oxygen.[3] Catechins are significantly more stable at acidic pH and lower temperatures.[1][3][4] For instance, at pH 1.5 and 25°C, a significant amount of catechin remains after 10 days, whereas at pH 7.4 under the same conditions, the degradation is substantially higher.[1]

Q3: What analytical techniques are most suitable for identifying this compound degradation products?

A3: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a standard method for quantifying catechins and their degradation products.[1][5] For structural elucidation and identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap, is the preferred technique.[2][6][7]

Troubleshooting Guides

HPLC Analysis Issues
Issue Potential Cause(s) Troubleshooting Step(s)
Peak Tailing - Active sites on the column interacting with phenolic hydroxyl groups.- Column contamination.- Mobile phase pH is not optimal.- Use a column with end-capping or a phenyl-hexyl stationary phase.- Flush the column with a strong solvent.- Adjust the mobile phase pH to suppress ionization (e.g., add 0.1% formic or acetic acid).
Poor Resolution - Inappropriate mobile phase composition.- Gradient slope is too steep.- Column temperature is too low.- Optimize the mobile phase composition (e.g., adjust the ratio of organic solvent to aqueous phase).- Flatten the gradient slope.- Increase the column temperature to improve efficiency.
Ghost Peaks - Contaminants in the mobile phase or from the sample.- Carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phase.- Run a blank gradient to identify contaminant peaks.- Implement a needle wash step in the autosampler method.
Retention Time Drift - Poor column equilibration.- Changes in mobile phase composition.- Fluctuations in column temperature.- Ensure the column is adequately equilibrated before each injection.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.[8]
Sample Preparation Issues
Issue Potential Cause(s) Troubleshooting Step(s)
Low Analyte Recovery - Degradation of this compound during extraction.- Incomplete extraction from the sample matrix.- Perform extraction under acidic conditions and at low temperatures.- Add antioxidants like ascorbic acid to the extraction solvent.- Optimize the extraction solvent and method (e.g., sonication time, solvent-to-sample ratio).
Matrix Effects in LC-MS - Co-eluting compounds from the sample matrix suppressing or enhancing the analyte signal.- Implement a solid-phase extraction (SPE) clean-up step.- Dilute the sample to reduce the concentration of interfering compounds.- Use an isotopically labeled internal standard to compensate for matrix effects.

Quantitative Data

Table 1: Effect of pH and Temperature on Catechin Stability

pHTemperature (°C)% Catechin Remaining (after 10 days)
1.52582.80
1.53776.08
1.55558.96
7.42550.26
7.43726.16
7.45517.01
Data adapted from a study on catechin isolated from Uncaria gambir.[1]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound and its Degradation Products
  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5-30% B

    • 25-30 min: 30-50% B

    • 30-35 min: 50-5% B (return to initial conditions)

    • 35-40 min: 5% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare stock solutions of this compound and available degradation product standards (e.g., gallic acid) in the mobile phase. Create a calibration curve by diluting the stock solutions to a series of concentrations.

  • Sample Preparation: Dilute the experimental sample in the initial mobile phase and filter through a 0.45 µm syringe filter before injection.

Protocol 2: LC-MS/MS Identification of Degradation Products
  • Instrumentation: LC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: Biphenyl or C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).[6]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile or Methanol with 0.1% formic acid.[6]

  • Gradient Elution: A suitable gradient to separate compounds of varying polarity. A typical gradient might be a linear increase from 5% to 95% Solvent B over 15-20 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40 °C.[6]

  • Mass Spectrometry Parameters (Negative Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Temperature: 350-450 °C.[6]

    • Scan Mode: Full scan MS and data-dependent MS/MS.

    • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain fragment ions for structural elucidation.

Visualizations

Degradation_Pathway CG This compound GA Gallic Acid CG->GA Hydrolysis (pH, Temp) DF De-galloyl Flavanol CG->DF Hydrolysis (pH, Temp) Epimer Epimerized Catechin Gallate CG->Epimer Epimerization (Temp) OQ o-Quinone Derivative DF->OQ Oxidation Dimers Dimers/Trimers OQ->Dimers Polymerization

Caption: Degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Degradation Experiment Sample Extraction Extraction/Dilution Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC-UV Analysis Filtration->HPLC LCMS LC-MS/MS Analysis Filtration->LCMS Quant Quantification HPLC->Quant Ident Structural Identification LCMS->Ident

Caption: General experimental workflow for degradation analysis.

References

Technical Support Center: Overcoming Interference in (-)-Catechin Gallate Antioxidant Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for antioxidant assays involving (-)-Catechin gallate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear, actionable guidance for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why are my antioxidant capacity results for this compound lower than expected in the DPPH or ABTS assay?

A1: Several factors can lead to an underestimation of antioxidant activity. These include:

  • Protein Interference: If your this compound is in a complex mixture, such as a plant extract, proteins can bind to the catechin, reducing its availability to react in the assay.

  • Metal Ion Chelation: this compound can chelate metal ions present in your sample or reagents. This interaction can block the functional groups responsible for its antioxidant activity.

  • Suboptimal pH: The antioxidant capacity of catechins is pH-dependent. Assays performed at a pH that is too low can result in reduced activity.

  • Inappropriate Solvent: The choice of solvent significantly impacts the measurement of antioxidant activity. An unsuitable solvent can lead to poor solubility or hinder the reaction mechanism.

Q2: My FRAP assay results for this compound are not reproducible. What are the likely causes?

A2: Lack of reproducibility in the FRAP assay is often due to:

  • Reagent Instability: The FRAP reagent, particularly the TPTZ-Fe(III) complex, can be unstable if not prepared and stored correctly. It is crucial to use freshly prepared FRAP reagent for each experiment.

  • Metal Ion Interference: The FRAP assay is based on the reduction of Fe³⁺ to Fe²⁺. Other metal ions in the sample can interfere with this reaction, leading to inconsistent results.

  • Precipitation in the Assay: If analyzing a complex mixture, some components may precipitate in the acidic conditions of the FRAP assay (pH 3.6), interfering with spectrophotometric readings.

Q3: Can the color of my this compound sample interfere with the assay?

A3: Yes, highly colored samples can interfere with colorimetric assays like DPPH, ABTS, and FRAP. This is because the sample's inherent absorbance can overlap with the absorbance wavelength of the assay's chromogen, leading to inaccurate results. It is advisable to run a sample blank (sample without the radical or FRAP reagent) and subtract its absorbance from the sample reading. If the interference is significant, further sample dilution or purification may be necessary.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or Inconsistent Readings in DPPH/ABTS Assays
Possible Cause Troubleshooting Solution
Protein Interference Perform a protein precipitation step before the assay. Common methods include precipitation with trichloroacetic acid (TCA) or cold acetone.
Metal Ion Interference Incorporate a chelating agent like EDTA into your assay buffer to sequester interfering metal ions.
Incorrect pH Ensure the pH of your reaction mixture is optimal for catechin activity. For catechins, antioxidant activity is generally higher and more stable in the pH range of 6-8.
Solvent Mismatch Optimize your solvent system. For catechins, aqueous-organic solvent mixtures (e.g., ethanol-water) are often more effective than either solvent alone.
Reagent Degradation Always use freshly prepared DPPH or ABTS radical solutions, as they can degrade over time, especially when exposed to light.
Issue 2: Inaccurate or Variable Results in the FRAP Assay
Possible Cause Troubleshooting Solution
Interference from Non-antioxidant Reducing Agents Be aware that other non-phenolic compounds in your sample, such as reducing sugars and amino acids, can also reduce Fe³⁺, leading to an overestimation of antioxidant capacity.
Sample Insolubility at Acidic pH If your sample is not fully soluble at the FRAP assay's acidic pH of 3.6, consider modifying the solvent system or pre-treating the sample to improve solubility.
Kinetic Mismatch The FRAP assay has a fixed time point. Some antioxidants, including certain catechins, may react slowly and not reach completion within the standard assay time, leading to an underestimation of their activity.

Experimental Protocols

Protein Precipitation using Trichloroacetic Acid (TCA)
  • To your sample, add an equal volume of 10% (w/v) TCA.

  • Vortex the mixture and incubate on ice for 30 minutes.

  • Centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the small molecules including this compound, for your antioxidant assay.

DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure:

    • Add 100 µL of your sample or standard to a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Calculation: The percentage of DPPH scavenging activity is calculated as: [1 - (Absorbance of sample / Absorbance of control)] x 100.

ABTS Radical Cation Decolorization Assay
  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • Mix the two solutions in a 1:1 ratio and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•⁺).

    • Dilute the ABTS•⁺ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 20 µL of your sample or standard to a well in a 96-well plate.

    • Add 180 µL of the diluted ABTS•⁺ solution.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS scavenging activity is calculated as: [1 - (Absorbance of sample / Absorbance of control)] x 100.

Ferric Reducing Antioxidant Power (FRAP) Assay
  • Reagent Preparation:

    • Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

  • Assay Procedure:

    • Add 20 µL of your sample or standard to a test tube or microplate well.

    • Add 150 µL of the FRAP reagent.

    • Incubate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation: Construct a standard curve using a known antioxidant like Trolox or FeSO₄. The antioxidant capacity of the sample is then determined by comparing its absorbance to the standard curve.

Oxygen Radical Absorbance Capacity (ORAC) Assay
  • Reagent Preparation:

    • Prepare a fluorescein stock solution and dilute it in 75 mM phosphate buffer (pH 7.4).

    • Prepare a 75 mM solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) in 75 mM phosphate buffer (pH 7.4). This solution should be made fresh daily.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of your sample, standard (Trolox), or blank (phosphate buffer) to the wells.

    • Add 150 µL of the fluorescein solution to each well.

    • Incubate the plate at 37°C for 30 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells using the plate reader's injector.

    • Measure the fluorescence kinetically every minute for at least 60 minutes (excitation at 485 nm, emission at 520 nm).

  • Calculation: Calculate the area under the curve (AUC) for each sample, standard, and blank. The net AUC is the AUC of the sample minus the AUC of the blank. The ORAC value is determined by comparing the net AUC of the sample to a Trolox standard curve.

Quantitative Data Summary

AssayParameterRecommended Value/RangeNotes
General pH for Catechins6.0 - 8.0Antioxidant activity of catechins is higher and more stable in this range.
DPPH Wavelength517 nmStandard wavelength for measuring DPPH radical absorbance.
Incubation Time30 minutesA common incubation time for the reaction to reach a steady state.
ABTS Wavelength734 nmStandard wavelength for measuring the ABTS radical cation.
ABTS•⁺ Absorbance0.70 ± 0.02The diluted radical solution should be adjusted to this absorbance before the assay.
Incubation Time6 minutesA typical incubation time for the reaction.
FRAP pH3.6The acidic condition required for the FRAP reaction.
Wavelength593 nmWavelength for measuring the formation of the ferrous-TPTZ complex.
Temperature37°CThe standard temperature for the FRAP assay.
Incubation Time4 minutesThe standard reaction time for the FRAP assay.
ORAC pH7.4The physiological pH used for the ORAC assay buffer.
WavelengthsExcitation: 485 nm, Emission: 520 nmStandard fluorescence wavelengths for fluorescein.
Temperature37°CThe standard temperature for the ORAC assay.

Visualizations

Experimental and Logical Workflows

(-)-Catechin gallate stability under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of (-)-Catechin gallate (CG) under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Disclaimer: While this guide focuses on this compound, much of the available research on catechin stability has been conducted on the structurally similar and more abundant Epigallocatechin gallate (EGCG). The stability profiles of these molecules are expected to be very similar. Therefore, data and principles derived from EGCG studies are used here as a close proxy for this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color. What is happening?

A: Color change, often to a pink or brownish hue, is a visual indicator of this compound degradation. This is primarily due to oxidation and polymerization of the catechin molecule. This process is accelerated by higher pH (neutral to alkaline), elevated temperatures, and the presence of dissolved oxygen.

Q2: At what pH is this compound most stable?

A: this compound is most stable in acidic conditions.[1][2] Generally, a pH below 4.0 is recommended to minimize degradation.[3] As the pH increases, particularly above 6.0, the rate of degradation and epimerization significantly increases.[4]

Q3: How does temperature affect the stability of my this compound samples?

A: Higher temperatures accelerate the degradation of this compound.[5][6] This includes both oxidative degradation and epimerization, the conversion of this compound to its diastereomer. Even at room temperature, degradation can occur, especially at non-optimal pH. For long-term storage, refrigeration (2-8 °C) or freezing is recommended.

Q4: I'm observing an unexpected peak in my HPLC chromatogram after incubating my this compound solution. What could it be?

A: An unexpected peak could be a degradation product or an epimer of this compound. The most common epimer is (-)-Gallocatechin gallate (GCG)[1]. Other possibilities include gallic acid and various oxidation or polymerization products.

Q5: Can other components in my formulation affect the stability of this compound?

A: Yes, other ingredients can interact with this compound and affect its stability.[1] For instance, metal ions can catalyze oxidation. Conversely, antioxidants like ascorbic acid can help to improve stability. The presence of other compounds, such as sucrose, can also impact stability.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid loss of this compound concentration in solution. High pH of the solvent or buffer.Adjust the pH of your solution to be acidic, ideally between 3.0 and 4.0, using a suitable buffer system (e.g., citrate buffer).
Elevated storage or experimental temperature.Store stock solutions and samples at low temperatures (2-8 °C for short-term, -20 °C or lower for long-term). Conduct experiments at the lowest feasible temperature.
Presence of dissolved oxygen.Degas your solvents before preparing solutions. You can do this by sparging with an inert gas like nitrogen or argon, or by using a sonicator.
Appearance of new peaks in HPLC analysis. Epimerization due to thermal stress or high pH.To minimize epimerization, maintain a low temperature and acidic pH. If high temperatures are necessary for your experiment, be aware that epimerization is likely to occur.
Hydrolysis of the gallate ester.Acidic conditions, while good for oxidative stability, can promote hydrolysis at very high temperatures. Optimize the balance between pH and temperature for your specific application.
Inconsistent results between experimental replicates. Variable sample handling and storage conditions.Standardize your experimental protocol. Ensure all samples are handled identically, including preparation time, light exposure, and temperature.
Contamination of reagents or glassware.Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned to remove any potential catalytic impurities.

Quantitative Data on Catechin Stability

The following tables summarize the degradation kinetics of catechins, primarily EGCG, under different conditions. This data can be used to predict the stability of this compound in your experiments.

Table 1: Effect of pH on the Degradation of EGCG at 25°C

pHDegradation Rate Constant (k) (s⁻¹)Stability
3.01.06 x 10⁻⁷Very High
4.0Data not available, but expected to be very stableHigh
5.0Data not available, but stability decreasesModerate
6.0Data not available, but stability significantly decreasesLow
7.0Data not available, but degradation is rapidVery Low
8.0Degradation increases significantlyExtremely Low

Data extrapolated from studies on EGCG. The stability of EGCG decreases with increasing pH.[6]

Table 2: Effect of Temperature on the Degradation of Catechins

Temperature (°C)Observation
4Fluctuation in EGC and GCG content is less than at higher temperatures.[5]
25Total catechins in pH 3-6 citrate buffer solutions show almost no significant change over 24 hours.[2]
37Fluctuation in EGC and GCG content is more than at 4°C.[5]
98Brewing for 7 hours resulted in a 20% degradation of Longjing green tea catechins.[1]
100Total catechins in pH 3, 4, 5, 6, and 7 citrate buffer solutions declined by 15%, 24%, 41%, 57%, and 96% respectively over 24 hours.[2]
120Autoclaving for 20 minutes leads to the epimerization of EGCG to GCG.[1]

Experimental Protocols

Protocol 1: Sample Preparation for Stability Studies

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate-phosphate) at the desired pH values (e.g., 3.0, 5.0, 7.0).

  • Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 50% acetonitrile).[7]

  • Working Solutions: Dilute the stock solution with the respective buffers to the final desired concentration for the stability study.

  • Incubation: Aliquot the working solutions into vials and incubate them at the desired temperatures in a controlled environment (e.g., water bath, incubator).

  • Sampling: At specified time intervals, withdraw an aliquot from each vial for analysis. Immediately quench any further reaction by adding a strong acid (if compatible with your analytical method) or by freezing the sample.

Protocol 2: HPLC Analysis of this compound and its Degradation Products

  • Instrumentation: A standard HPLC system with a UV or diode array detector (DAD) is suitable.

  • Column: A C18 reversed-phase column is commonly used for catechin analysis.[8]

  • Mobile Phase: A gradient elution is typically employed.

    • Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure good peak shape.

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: An example gradient could be:

    • Start with a low percentage of Solvent B (e.g., 5-10%).

    • Gradually increase the percentage of Solvent B over 15-20 minutes to elute all compounds.

    • Include a column wash and re-equilibration step.

  • Detection: Monitor the absorbance at a wavelength around 280 nm.[8]

  • Quantification: Use a calibration curve prepared from a this compound standard of known concentration to quantify the amount remaining at each time point.

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_buffer Prepare Buffers (Varying pH) prep_working Prepare Working Solutions prep_buffer->prep_working prep_stock Prepare (-)-CG Stock Solution prep_stock->prep_working incubate Incubate at Different Temperatures prep_working->incubate sampling Collect Samples at Time Points incubate->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis & Kinetics hplc->data_analysis

Caption: Workflow for a typical this compound stability study.

Degradation_Pathways CG This compound Epimer (-)-Gallocatechin Gallate (Epimer) CG->Epimer High Temp, High pH Oxidation Oxidation Products (Dimers, Polymers) CG->Oxidation O2, High pH, High Temp Hydrolysis Gallic Acid + (-)-Catechin CG->Hydrolysis High Temp, Acidic/Alkaline pH Epimer->CG Reversible

Caption: Major degradation pathways for this compound.

References

How to prevent the degradation of (-)-Catechin gallate in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of (-)-Catechin gallate (CG) in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by a combination of factors:

  • pH: CG is most stable in acidic conditions (pH < 4). As the pH increases, particularly into neutral and alkaline ranges (pH > 7), the rate of degradation significantly accelerates.[1][2]

  • Temperature: Elevated temperatures promote the degradation of CG. This effect is more pronounced at neutral or alkaline pH.

  • Oxygen: The presence of dissolved oxygen leads to oxidative degradation of CG.

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.

  • Metal Ions: The presence of certain metal ions, such as iron (Fe²⁺, Fe³⁺) and copper (Cu²⁺), can catalyze the oxidation of CG.[3][4][5]

  • Concentration: In some cases, higher concentrations of catechins have been found to be more stable.[6]

Q2: What are the main degradation pathways of this compound?

A2: this compound undergoes several degradation reactions in solution:

  • Epimerization: This is the conversion of this compound (a trans-isomer) to its cis-isomer, (-)-Epicatechin gallate (ECG). This is a reversible reaction that is favored at higher temperatures.

  • Oxidation: The catechol and pyrogallol B-rings of CG are susceptible to oxidation, leading to the formation of quinones and other oxidized products. This process is accelerated by oxygen, higher pH, and the presence of metal ions.[7][8]

  • Hydrolysis: The ester bond in CG can be hydrolyzed, yielding (-)-Catechin and gallic acid. This is more likely to occur under strong acidic or alkaline conditions and at elevated temperatures.

  • Polymerization: The reactive quinone intermediates formed during oxidation can polymerize, leading to the formation of larger, often colored, compounds.

Q3: How can I prevent the degradation of my this compound stock solution?

A3: To maintain the stability of your this compound stock solution, we recommend the following:

  • Use a low pH buffer: Prepare your stock solution in an acidic buffer, ideally between pH 3 and 4. Citrate or acetate buffers are commonly used.

  • Store at low temperatures: Store the stock solution at 2-8°C for short-term storage and at -20°C or -80°C for long-term storage.

  • Protect from light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.

  • Deoxygenate your solvent: Before preparing the solution, sparge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Add stabilizing agents: Consider adding antioxidants such as ascorbic acid to your solution.[9]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound solutions.

Problem Possible Cause(s) Recommended Solution(s)
Solution turns brown/yellow. Oxidation and/or polymerization of CG.• Ensure the pH of your solution is acidic (pH 3-4).• Prepare fresh solutions before use.• Deoxygenate your solvent before dissolving CG.• Add an antioxidant like ascorbic acid (0.1-1 mg/mL).• Store the solution protected from light and at low temperatures.
Loss of biological activity of the CG solution. Degradation of the active CG molecule.• Verify the integrity of your CG stock by HPLC analysis.• Follow all the preventative measures outlined in the FAQs to minimize degradation.• Prepare fresh dilutions for your experiments from a properly stored stock solution.
Inconsistent experimental results. Variable degradation of CG between experiments.• Standardize your solution preparation protocol.• Use a consistent source and batch of CG.• Always prepare fresh solutions for each experiment or validate the stability of your stored solutions over the experimental timeframe.
Precipitate forms in the solution. Polymerization of degradation products or poor solubility.• Check the pH of the solution; extreme pH can lead to precipitation.• Ensure the concentration of CG is within its solubility limit in your chosen solvent.• Filter the solution through a 0.22 µm filter before use.

Quantitative Data Summary

The stability of catechins is highly dependent on the experimental conditions. The following tables summarize the degradation of catechins under various pH and temperature conditions.

Table 1: Effect of pH on Catechin Stability at Different Temperatures (after 10 days)

pHTemperatureRemaining Catechin (%)
1.525°C82.80 ± 0.15
1.537°C76.08 ± 2.39
1.555°C58.96 ± 1.82
7.425°C50.26 ± 0.52
7.437°C35.78 ± 2.34
7.455°C32.48 ± 0.15
8.025°C50.69 ± 0.46
8.037°C26.16 ± 2.11
8.055°C17.01 ± 0.47

Source: Adapted from a study on catechin stability.[10]

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC

This protocol outlines a standard method for quantifying the amount of this compound in a solution over time to determine its stability.

1. Materials and Reagents:

  • This compound (CG) standard

  • HPLC-grade acetonitrile, methanol, and water

  • Phosphoric acid or formic acid

  • Buffer components (e.g., citric acid, sodium citrate)

  • 0.22 µm syringe filters

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.

  • A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3 µm).

3. Preparation of Solutions:

  • Mobile Phase A: 0.2% Phosphoric acid in water.

  • Mobile Phase B: Methanol/Acetonitrile (15:5 v/v).

  • CG Stock Solution: Accurately weigh and dissolve CG in the desired solvent (e.g., acidic buffer, water) to a known concentration.

4. HPLC Conditions:

  • Column Temperature: 40°C

  • Flow Rate: 0.8 mL/min

  • Detection Wavelength: 272 nm

  • Injection Volume: 10 µL

  • Gradient Elution:

    • 0-10 min: 20% B

    • 10-12.5 min: Gradient to 35% B

    • 12.5-20 min: 35% B

    • 20-20.01 min: Gradient to 70% B

    • 20.01-25 min: 70% B

    • 25-25.01 min: Gradient to 20% B

    • 25.01-30 min: 20% B

Note: This is a general method and may require optimization for your specific application and instrumentation.[11]

5. Stability Study Procedure:

  • Prepare the CG solution in the desired buffer and conditions (e.g., pH, temperature, presence of stabilizers).

  • Immediately after preparation (t=0), take an aliquot, filter it, and inject it into the HPLC to determine the initial concentration.

  • Store the solution under the desired experimental conditions (e.g., in a temperature-controlled incubator, exposed to light, etc.).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, filter, and analyze by HPLC.

  • Calculate the percentage of CG remaining at each time point relative to the initial concentration.

Visualizations

DegradationPathways CG This compound ECG (-)-Epicatechin gallate CG->ECG Epimerization (Heat) Oxidized Quinones & Oxidized Products CG->Oxidized Oxidation (O2, High pH, Metal Ions) Hydrolyzed (-)-Catechin + Gallic Acid CG->Hydrolyzed Hydrolysis (Heat, Extreme pH) ECG->CG Epimerization (Heat) Polymerized Polymers Oxidized->Polymerized Polymerization

Caption: Degradation pathways of this compound in solution.

TroubleshootingWorkflow start Start: Preparing CG Solution check_pH Is the pH acidic (<4)? start->check_pH adjust_pH Adjust pH with citrate/acetate buffer check_pH->adjust_pH No check_temp Is the solution stored at low temperature? check_pH->check_temp Yes adjust_pH->check_temp store_cold Store at 2-8°C (short-term) or -20°C (long-term) check_temp->store_cold No check_light Is the solution protected from light? check_temp->check_light Yes store_cold->check_light protect_light Use amber vials or wrap with foil check_light->protect_light No check_oxygen Was the solvent deoxygenated? check_light->check_oxygen Yes protect_light->check_oxygen deoxygenate Sparge solvent with N2 or Ar check_oxygen->deoxygenate No add_stabilizer Consider adding antioxidants (e.g., Ascorbic Acid) check_oxygen->add_stabilizer Yes deoxygenate->add_stabilizer stable_solution Stable CG Solution add_stabilizer->stable_solution

References

Technical Support Center: Enhancing the Solubility of (-)-Catechin Gallate for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of (-)-Catechin gallate (CG) in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound (CG) in common laboratory solvents?

A1: this compound exhibits good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO). The solubility in DMSO is approximately 88 mg/mL, which corresponds to a molar concentration of 198.92 mM. However, it is poorly soluble in aqueous solutions like water or phosphate-buffered saline (PBS).

Q2: Why does my this compound precipitate when I add it to my cell culture medium?

A2: Precipitation of this compound in cell culture medium is a common issue stemming from its hydrophobic nature. When a concentrated stock solution, typically prepared in DMSO, is diluted into the aqueous environment of the cell culture medium, the abrupt change in solvent polarity can cause the compound to fall out of solution. This phenomenon is often referred to as "solvent shock." Other contributing factors can include the final concentration of the compound exceeding its solubility limit in the medium, interactions with components in the medium, and temperature fluctuations.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The maximum tolerated concentration of DMSO is highly cell-line specific. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, and some robust cell lines may tolerate up to 1%. However, for sensitive cell lines, especially primary cells, it is recommended to keep the final DMSO concentration at or below 0.1%. It is crucial to perform a vehicle control experiment to determine the effect of the solvent on your specific cell line at the intended concentration.

Q4: Can I prepare a stock solution of this compound in a solvent other than DMSO?

A4: Yes, other organic solvents like ethanol can also be used to prepare stock solutions of catechins. However, the solubility and stability of CG in these solvents may differ from DMSO. It is important to use high-purity, anhydrous solvents to prepare stock solutions. For long-term storage, stock solutions in anhydrous DMSO are generally stable at -20°C or -80°C.

Q5: Are there alternative methods to improve the aqueous solubility of this compound without using organic solvents?

A5: Yes, several formulation strategies can enhance the aqueous solubility of poorly soluble polyphenols. These include the use of cyclodextrins to form inclusion complexes, encapsulation in liposomes or nanoparticles, and the preparation of solid dispersions. These methods can improve both solubility and stability in aqueous solutions.

Troubleshooting Guide

This guide provides solutions to common problems encountered when preparing this compound solutions for cell culture experiments.

Problem Potential Cause Recommended Solution
Cloudiness or precipitate forms immediately upon adding CG stock to the medium. Solvent Shock: The rapid change in polarity when adding a concentrated DMSO stock to the aqueous medium causes the compound to precipitate.Perform serial dilutions. Instead of adding the concentrated stock directly to the final volume of the medium, first, create an intermediate dilution in a smaller volume of medium. Then, add this intermediate dilution to the final volume. Also, add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid mixing.
Precipitation occurs after a short incubation period at 37°C. Exceeding Solubility Limit: The final concentration of CG in the cell culture medium is above its solubility limit at 37°C.Determine the kinetic solubility of CG in your specific cell culture medium using the protocol provided below. This will help you identify the maximum working concentration that remains in solution under your experimental conditions. Consider lowering the final concentration of CG for your experiments.
Interaction with Media Components: Components in the cell culture medium, such as salts or proteins in fetal bovine serum (FBS), may interact with CG and cause it to precipitate.Test the solubility of CG in a simpler buffer, such as PBS, to determine if media components are contributing to the precipitation. If so, you may need to use a serum-free medium or a different basal medium formulation for your experiments.
Cells show signs of toxicity or altered morphology in the vehicle control group. High DMSO Concentration: The final concentration of DMSO in the cell culture medium is toxic to the cells.Reduce the final DMSO concentration to the lowest possible level, ideally at or below 0.1%. This can be achieved by preparing a more concentrated stock solution of CG, if its solubility in DMSO allows, or by performing serial dilutions to minimize the volume of the stock solution added to the medium. Always include a vehicle control with the same final DMSO concentration as your experimental groups.
Inconsistent experimental results between batches. Instability of CG in Solution: this compound, like other catechins, can be unstable in aqueous solutions, especially at physiological pH and 37°C. Degradation can lead to a decrease in the effective concentration of the compound over time.Prepare fresh working solutions of CG immediately before each experiment. Avoid storing diluted aqueous solutions of CG. If necessary, the stability of a similar catechin, EGCG, in DMEM has been shown to be improved by the addition of ascorbic acid and by storage at 4°C for short periods.

Quantitative Data Summary

Parameter Value Solvent Reference
Solubility of this compound 88 mg/mLDMSO
198.92 mMDMSO
Recommended Final DMSO Concentration in Cell Culture ≤ 0.1%Cell Culture Medium
Tolerable Final DMSO Concentration for some cell lines Up to 1%Cell Culture Medium

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a stock solution of this compound in DMSO and subsequent dilution to a working concentration for cell culture experiments.

Materials:

  • This compound (powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, pre-warmed cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock Solution:

    • In a sterile microcentrifuge tube, weigh out the desired amount of this compound powder.

    • Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 100 mM).

    • Vortex thoroughly until the powder is completely dissolved. This is your stock solution.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

  • Prepare Working Solutions (Serial Dilution Method):

    • Thaw a single aliquot of the stock solution at room temperature.

    • Intermediate Dilution (Optional but Recommended): In a sterile microcentrifuge tube, perform an intermediate dilution of the stock solution in pre-warmed cell culture medium. For example, to achieve a final concentration of 100 µM with a final DMSO concentration of 0.1%, you can dilute the 100 mM stock solution 1:100 in medium to get a 1 mM intermediate solution (with 1% DMSO).

    • Final Dilution: Add the appropriate volume of the intermediate solution (or the stock solution if not performing an intermediate dilution) to the final volume of pre-warmed cell culture medium in your culture vessel. For the example above, you would then dilute the 1 mM intermediate solution 1:10 into your final culture volume to get 100 µM CG with 0.1% DMSO.

    • Gently mix the final working solution by swirling the culture vessel.

    • Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.

Protocol 2: Determination of Kinetic Solubility in Cell Culture Medium

This protocol allows you to determine the maximum concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.

Materials:

  • This compound stock solution in DMSO

  • Your specific cell culture medium (e.g., DMEM + 10% FBS)

  • Sterile 96-well clear flat-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 620 nm

Procedure:

  • Prepare a Dilution Series:

    • In the 96-well plate, prepare a serial dilution of your this compound stock solution in your cell culture medium. Aim for a range of concentrations that brackets your intended experimental concentrations. Prepare each concentration in triplicate.

    • Include a vehicle control (medium with the same percentage of DMSO as the highest CG concentration) and a medium-only control.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a duration that reflects your planned experiment (e.g., 24

Challenges in the quantification of (-)-Catechin gallate in complex mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Quantification of (-)-Catechin Gallate

Welcome to the technical support center for the quantification of this compound and other catechins in complex mixtures. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quantifying this compound?

A1: The most prevalent analytical techniques for the quantification of this compound and other catechins are High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] UV-Visible spectrophotometry is also used for the determination of total phenolic content but lacks the specificity for individual catechin quantification.[5][6][7]

Q2: Why is my this compound recovery low during sample extraction?

A2: Low recovery of this compound can be attributed to several factors:

  • Inappropriate Solvent Choice: The type and concentration of the extraction solvent significantly influence catechin yield.[2] Methanol, ethanol, and acetone are common choices, often used in aqueous mixtures.[2][8] The optimal solvent and its concentration can vary depending on the sample matrix.[2]

  • Degradation: Catechins are susceptible to degradation under certain conditions, such as high temperatures, alkaline pH, and exposure to light and oxygen.[9][10][11]

  • Insufficient Extraction Time: While some studies suggest extraction time has a minimal effect, ensuring sufficient time for the solvent to penetrate the matrix is crucial.[2]

  • Strong Analyte-Matrix Interactions: The complex nature of matrices like plant extracts or biological fluids can lead to strong binding of this compound, hindering its extraction.

Q3: I am observing peak tailing and poor resolution in my HPLC chromatogram. What could be the cause?

A3: Peak tailing and poor resolution are common HPLC issues. Potential causes include:

  • Column Contamination: Residual sample components or precipitated buffers can accumulate on the column, affecting peak shape.

  • Column Overload: Injecting a sample that is too concentrated can lead to broad, tailing peaks.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of catechins, influencing their retention and peak shape. Acidic mobile phases (e.g., using formic or acetic acid) are often used to improve peak symmetry.[12]

  • Column Degradation: The stationary phase of the column can degrade over time, leading to a loss of performance.

Q4: My quantitative results for this compound are not reproducible. What should I check?

A4: Poor reproducibility can stem from various sources throughout the analytical workflow:

  • Inconsistent Sample Preparation: Variations in extraction time, temperature, and solvent-to-sample ratio can lead to inconsistent results.

  • Analyte Instability: this compound can degrade in solution over time.[13][14] It is advisable to analyze samples promptly after preparation or store them under appropriate conditions (e.g., low temperature, protected from light).

  • Instrumental Variability: Fluctuations in pump flow rate, column temperature, and detector response can contribute to poor reproducibility.[15] Regular instrument maintenance and calibration are essential.

  • Matrix Effects in LC-MS/MS: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate and variable results.[3]

Troubleshooting Guides

HPLC-UV Analysis
Problem Potential Cause(s) Troubleshooting Steps
No or low signal for this compound - Incorrect wavelength setting on the UV detector.- Analyte degradation.- Insufficient concentration in the sample.- Set the UV detector to the maximum absorbance wavelength for this compound (typically around 280 nm).[2]- Prepare fresh samples and standards. Protect from light and heat.- Concentrate the sample extract or inject a larger volume (if within method limits).
Ghost peaks appearing in the chromatogram - Contamination in the mobile phase, injection solvent, or HPLC system.- Carryover from a previous injection.- Prepare fresh mobile phase using high-purity solvents and additives.- Flush the injector and system with a strong solvent.- Inject a blank solvent to check for carryover.
Drifting baseline - Column not properly equilibrated with the mobile phase.- Fluctuations in column temperature.- Contaminated detector flow cell.- Ensure the column is equilibrated for a sufficient time before starting the analysis.[15]- Use a column oven to maintain a stable temperature.[15]- Flush the detector flow cell with a suitable solvent.[15]
Poor peak resolution between this compound and other catechins - Suboptimal mobile phase composition.- Inappropriate column chemistry.- Optimize the gradient elution profile (e.g., adjust the solvent ratio and gradient slope).- Try a different stationary phase (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) column may offer different selectivity compared to a standard C18 column).[16]
LC-MS/MS Analysis
Problem Potential Cause(s) Troubleshooting Steps
Ion suppression or enhancement - Co-eluting matrix components affecting analyte ionization.[3]- Improve sample cleanup using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).- Optimize chromatographic separation to resolve this compound from interfering compounds.- Use a stable isotope-labeled internal standard to compensate for matrix effects.
Low sensitivity - Suboptimal ion source parameters.- Inefficient ionization of this compound.- Analyte degradation in the ion source.- Optimize ion source parameters such as capillary voltage, gas flow, and temperature.[12]- Adjust the mobile phase pH to promote the formation of the desired ion (e.g., [M-H]⁻ in negative ion mode).- Consider using a different ionization technique if available (e.g., APCI).
In-source fragmentation - High ion source temperature or cone voltage leading to fragmentation of the precursor ion before entering the mass analyzer.- Reduce the ion source temperature and/or cone voltage to minimize fragmentation.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol provides a general procedure for the extraction of catechins from solid plant matrices.

  • Sample Preparation:

    • Lyophilize and grind the plant material to a fine powder to increase the surface area for extraction.

  • Extraction:

    • Weigh approximately 1 gram of the powdered plant material into a centrifuge tube.

    • Add 10 mL of 80% aqueous methanol.

    • Vortex the mixture for 1 minute.

    • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with an additional 10 mL of 80% aqueous methanol.

    • Combine the supernatants.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the combined supernatant to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 2 mL of the initial mobile phase for HPLC or LC-MS/MS analysis.

  • Filtration:

    • Filter the reconstituted extract through a 0.22 µm syringe filter into an autosampler vial.

Protocol 2: HPLC-UV Quantification of this compound

This protocol outlines a typical reversed-phase HPLC method for the separation and quantification of catechins.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0 95 5
    20 70 30
    25 5 95
    30 5 95
    31 95 5

    | 40 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm

  • Quantification: Prepare a calibration curve using certified standards of this compound.

Visualizations

Experimental_Workflow cluster_extraction Sample Extraction cluster_cleanup Sample Cleanup & Preparation cluster_analysis Analytical Quantification sample_prep Sample Preparation (Grinding, Weighing) extraction Solvent Extraction (e.g., 80% Methanol) sample_prep->extraction Add Solvent centrifugation Centrifugation extraction->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection evaporation Solvent Evaporation supernatant_collection->evaporation reconstitution Reconstitution evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration hplc_injection HPLC/LC-MS Injection filtration->hplc_injection separation Chromatographic Separation hplc_injection->separation detection Detection (UV or MS/MS) separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: General workflow for the quantification of this compound.

Troubleshooting_Logic cluster_chromatography Chromatographic Issues cluster_sample Sample-Related Issues start Problem Encountered (e.g., Poor Peak Shape) check_column Check Column Condition start->check_column check_mobile_phase Check Mobile Phase start->check_mobile_phase check_instrument Check Instrument Parameters start->check_instrument check_sample_prep Review Sample Preparation start->check_sample_prep check_analyte_stability Assess Analyte Stability start->check_analyte_stability solution Problem Resolved check_column->solution Optimize/Replace check_mobile_phase->solution Prepare Fresh/Optimize check_instrument->solution Calibrate/Maintain check_sample_prep->solution Ensure Consistency check_analyte_stability->solution Use Fresh Samples

Caption: A logical approach to troubleshooting analytical issues.

References

Minimizing epimerization of catechins during extraction and analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the epimerization of catechins during extraction and analysis. Find answers to frequently asked questions and troubleshoot common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is catechin epimerization and why is it a concern?

A1: Catechin epimerization is a chemical process where the spatial arrangement of atoms at a specific chiral center (C2) in the catechin molecule is inverted. This converts native catechins, such as (-)-epigallocatechin gallate (EGCG) and (-)-epicatechin gallate (ECG), into their corresponding non-native epimers, (+)-gallocatechin gallate (GCG) and (+)-catechin gallate (CG), respectively. This transformation is a significant concern as it can alter the biological activity and physicochemical properties of the catechins, potentially leading to inaccurate experimental results and reduced efficacy of catechin-based products.

Q2: What are the primary factors that induce epimerization during extraction and analysis?

A2: The main factors that promote the epimerization of catechins are:

  • Temperature: High temperatures significantly accelerate the rate of epimerization.[1][2][3] This is a critical factor to control during extraction and any heating steps.

  • pH: Alkaline and neutral pH conditions favor epimerization.[1][3] Catechins are generally more stable in acidic environments.

  • Solvent: The choice of solvent can influence the rate of epimerization. For instance, epimerization occurs more readily in tap water compared to purified water, which may be due to the presence of metal ions.[2]

  • Heating Time: Prolonged exposure to high temperatures increases the extent of epimerization.[2][4]

Q3: What is the optimal temperature for extracting catechins while minimizing epimerization?

A3: For hot water extraction, a temperature of around 80°C is often recommended as a good compromise between extraction efficiency and minimizing epimerization.[1][4] While higher temperatures can increase the total catechin yield, the risk of epimerization also increases significantly, especially above 80°C.[5] For methods like ultrasonic-assisted extraction (UAE), lower temperatures can be used, further reducing the risk of thermal degradation.[4]

Q4: What is the ideal pH for the extraction solvent to ensure catechin stability?

A4: To minimize epimerization, the extraction solvent should be acidic, ideally with a pH below 6.[1] Catechins exhibit greater stability at a pH of around 4-5. Maintaining an acidic environment helps to prevent the degradation and isomerization of these compounds.

Q5: Are there specific solvents that can help reduce epimerization?

A5: Yes, using a mixture of ethanol and water, such as 50% (v/v) ethanol for dried tea leaves and 75% (v/v) for fresh tea leaves, can inhibit epimerization compared to using pure water, especially at elevated temperatures.[1][4] The addition of antioxidants like ascorbic acid to the extraction solvent can also help protect catechins from degradation.[3]

Troubleshooting Guides

Troubleshooting Extraction Issues
Problem Possible Cause Solution
Low catechin yield in the extract. Extraction temperature is too low.Increase the extraction temperature, but do not exceed 80°C for hot water extraction to avoid significant epimerization.
Extraction time is too short.Increase the extraction time. For hot water extraction at 80°C, 30 minutes is a good starting point.[1]
Incorrect solvent used.For dried tea, use a 50% ethanol/water solution. For fresh leaves, a 75% ethanol/water solution is more effective.[1][4]
Inefficient extraction technique.Consider using advanced extraction methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which can improve yield at lower temperatures.[4]
High levels of catechin epimers detected in the extract. Extraction temperature is too high.Lower the extraction temperature to 80°C or below.
The pH of the extraction solvent is too high (neutral or alkaline).Adjust the pH of the extraction solvent to be acidic (pH 4-5).
Prolonged extraction at high temperatures.Reduce the extraction time, especially when operating at higher temperatures.
Use of tap water for extraction.Use purified or deionized water to avoid potential catalytic effects of metal ions.[2]
Troubleshooting HPLC Analysis Issues
Problem Possible Cause Solution
Poor resolution between catechin and its epimer peaks. Incorrect mobile phase composition.Optimize the mobile phase. A gradient elution with an acidic aqueous phase (e.g., with formic or acetic acid) and an organic modifier (acetonitrile or methanol) is commonly used.[6]
Inappropriate column.Use a high-resolution C18 column. A column with a smaller particle size (e.g., 3 µm) can improve separation.
Column temperature is not optimal.Adjust the column temperature. While higher temperatures can improve peak shape, they might also cause on-column epimerization. A temperature of around 30°C is often a good starting point.
Peak tailing, especially for gallated catechins. Secondary interactions with residual silanols on the column.Lower the pH of the mobile phase to suppress the ionization of silanol groups.
Column contamination.Flush the column with a strong solvent or replace the guard column.
Sample overload.Reduce the injection volume or dilute the sample.
Inconsistent retention times. Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Changes in mobile phase composition.Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase regularly.
Column degradation.Replace the column if performance does not improve after cleaning.

Data Presentation

Table 1: Comparison of Extraction Methods on Catechin Yield and Epimerization

Extraction MethodTemperature (°C)SolventKey FindingsReference
Hot Water Extraction (HWE)80WaterGood balance of catechin yield and minimal epimerization.[1][7][1][7]
Hot Water Extraction (HWE)100WaterIncreased total catechin extraction but significant epimerization of EGCG and ECG.[1][4][1][4]
Ethanol/Water Extraction8050% EthanolInhibited epimerization compared to 100% water at the same temperature.[1][4][1][4]
Ultrasound-Assisted Extraction (UAE)Lower than HWEVariousCan enhance extraction efficiency at lower temperatures, thus reducing thermal degradation.[4][4]
Microwave-Assisted Extraction (MAE)60-80VariousCan reduce extraction time and improve yield, but temperature control is crucial.[4]

Experimental Protocols

Protocol 1: Low-Epimerization Catechin Extraction from Dried Tea Leaves
  • Sample Preparation: Grind dried tea leaves to a fine powder (approximately 1 mm particle size).[1]

  • Solvent Preparation: Prepare a 50% (v/v) ethanol-water solution. Adjust the pH to 4.0-5.0 using a suitable acid (e.g., citric acid or phosphoric acid).

  • Extraction:

    • Add the powdered tea leaves to the extraction solvent at a solid-to-liquid ratio of 1:20 (g/mL).

    • Heat the mixture to 80°C with continuous stirring for 30 minutes.[1]

  • Filtration and Storage:

    • Immediately after extraction, filter the mixture through a 0.45 µm filter to remove solid particles.

    • Rapidly cool the extract in an ice bath to prevent further epimerization.

    • Store the extract at 4°C in the dark until HPLC analysis.

Protocol 2: HPLC Analysis of Catechins
  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient might be:

    • 0-10 min: 10-25% B

    • 10-20 min: 25-50% B

    • 20-25 min: 50-10% B (return to initial conditions)

    • 25-30 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 280 nm.

  • Sample Preparation: Dilute the catechin extract with the initial mobile phase composition before injection.

Visualizations

Epimerization_Pathway EGCG (-)-Epigallocatechin gallate (EGCG) GCG (+)-Gallocatechin gallate (GCG) EGCG->GCG Epimerization (Heat, High pH) ECG (-)-Epicatechin gallate (ECG) CG (+)-Catechin gallate (CG) ECG->CG Epimerization (Heat, High pH)

Caption: Epimerization pathway of major gallated catechins.

Extraction_Workflow cluster_extraction Extraction cluster_analysis Analysis start Tea Sample grind Grind to Powder start->grind mix Mix with Acidified Solvent (e.g., 50% EtOH, pH 4-5) grind->mix heat Heat at 80°C for 30 min mix->heat filter Filter (0.45 µm) heat->filter cool Rapidly Cool filter->cool hplc HPLC Analysis cool->hplc

Caption: Workflow for low-epimerization catechin extraction and analysis.

Troubleshooting_Tree start High Epimer Levels in HPLC? q1 Extraction Temp > 80°C? start->q1 a1_yes Reduce Temp to 80°C q1->a1_yes Yes q2 Solvent pH > 6? q1->q2 No end Re-analyze Sample a1_yes->end a2_yes Adjust pH to 4-5 q2->a2_yes Yes q3 Using Tap Water? q2->q3 No a2_yes->end a3_yes Use Purified Water q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting decision tree for high catechin epimerization.

References

Best practices for long-term storage of (-)-Catechin gallate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of (-)-Catechin gallate. Below you will find a troubleshooting guide and frequently asked questions to address common issues encountered during experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue 1: Unexpected or inconsistent experimental results.

This could be a sign of compound degradation. Follow this workflow to troubleshoot the problem.

G Troubleshooting Workflow for Inconsistent Results cluster_0 Troubleshooting Workflow for Inconsistent Results A Inconsistent Experimental Results Observed B Check Storage Conditions of this compound A->B C Was the compound stored correctly as a solid? B->C D Was the compound stored correctly in solution? B->D E Assess Compound Purity (e.g., via HPLC) C->E Yes I Solid: Store at -20°C or 2-8°C, in a tightly sealed container, protected from light and moisture. C->I No D->E Yes J Solution: Prepare fresh. If short-term storage is needed, store at -80°C (≤ 6 months) or -20°C (≤ 1 month) in an inert atmosphere. D->J No F Purity Confirmed? E->F G Discard old stock. Procure new compound. F->G No H Review Experimental Protocol (e.g., solvent, pH, temperature) F->H Yes I->G J->G

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Physical changes in the powdered compound (e.g., caking, color change).

  • Possible Cause: This is often due to exposure to moisture and/or light. Catechins are susceptible to degradation in the presence of high humidity, which can be exacerbated by the presence of other powdered ingredients like citric or ascorbic acid[1]. Color changes may indicate oxidation.

  • Solution: Discard the compromised compound. Ensure that new stock is stored in a desiccator or a controlled low-humidity environment (ideally ≤43% RH) and protected from light[1]. Use tightly sealed containers.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for powdered this compound?

For long-term stability, powdered this compound should be stored at -20°C in a tightly sealed container to protect it from moisture and light[2][3]. Storage at 2-8°C is also an option for shorter durations. The key is to keep it dry and away from light.

Q2: How long can I store this compound as a powder?

When stored at -20°C, powdered this compound can be stable for at least three years[2]. At 4°C, a stability of two years can be expected[2]. However, it is always best practice to check the manufacturer's certificate of analysis for specific recommendations.

Q3: I need to make a stock solution. What solvent should I use and how should I store it?

This compound is soluble in organic solvents such as DMSO (up to 100 mg/mL), ethanol, and dimethylformamide[2][4]. For long-term storage of stock solutions, it is recommended to store them at -80°C for up to six months or at -20°C for up to one month[2]. To prevent oxidation, it is advisable to purge the solution with an inert gas like nitrogen or argon before sealing the vial[4].

Q4: Can I store this compound in an aqueous solution?

Aqueous solutions of catechins are generally unstable and it is highly recommended to prepare them fresh for each experiment[4]. Catechin stability in aqueous solutions is highly pH-dependent, with optimal stability at a pH of around 4.0[5][6][7]. As the pH increases, especially above 6, the rate of degradation increases significantly[8]. If short-term storage is unavoidable, filter-sterilize the solution and store it at 4°C for no longer than 24 hours.

Q5: My experiment is conducted at room temperature. How stable is this compound under these conditions?

While catechins in water can be stable at room temperature for short periods, prolonged exposure can lead to degradation[5][9]. At 25°C, significant degradation of some catechins has been observed after 30 days[6]. The stability is also influenced by the pH of the medium and the presence of other components[5][7][9]. It is crucial to minimize the time the compound spends at room temperature, especially in aqueous solutions.

Data Presentation

Table 1: Summary of Recommended Storage Conditions for this compound

FormTemperatureDurationRecommended ContainerKey Considerations
Powder -20°C≥ 3 years[2]Tightly sealed, opaqueProtect from moisture and light
2-8°C~2 years[2]Tightly sealed, opaqueProtect from moisture and light
In Solvent (e.g., DMSO) -80°C≤ 6 months[2]Tightly sealed vialPurge with inert gas before sealing[4]
-20°C≤ 1 month[2]Tightly sealed vialPurge with inert gas before sealing
Aqueous Solution 4°C≤ 24 hoursSterile, sealed tubePrepare fresh; maintain acidic pH (~4.0) for optimal stability[6][10]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of this compound

This protocol provides a general method to assess the purity of a this compound sample. The exact parameters may need to be optimized for your specific HPLC system.

  • Standard Preparation:

    • Accurately weigh and dissolve a this compound reference standard in a suitable solvent (e.g., methanol or DMSO) to a final concentration of 1 mg/mL.

    • Perform serial dilutions to generate a calibration curve (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Sample Preparation:

    • Prepare a solution of your stored this compound at a concentration of 1 mg/mL in the same solvent as the standard.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at 280 nm.

    • Column Temperature: 40°C[8].

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • The purity of your sample can be determined by comparing the peak area of this compound to the total peak area of all components in the chromatogram. The appearance of new peaks or a decrease in the main peak area compared to a fresh sample indicates degradation.

Signaling Pathways

While this compound is known to inhibit the activity of COX-1 and COX-2 enzymes, a detailed signaling pathway is complex and can be cell-type specific[2]. The diagram below illustrates the logical relationship of key factors affecting the stability of this compound.

G Factors Influencing this compound Stability cluster_0 cluster_1 Environmental Factors cluster_2 Solution Properties A This compound Stability B Temperature I Degradation (e.g., Oxidation, Epimerization) B->I C Humidity C->I D Light D->I E Oxygen E->I F pH F->I G Solvent Type G->I H Presence of Other Ingredients H->I I->A

Caption: Key factors influencing the stability of this compound.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of (-)-Catechin Gallate and (-)-Epicatechin Gallate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Catechin gallate (CG) and (-)-epicatechin gallate (ECG) are stereoisomers of flavan-3-ols, commonly found in green tea and other plant sources. As epimers, they differ only in the spatial orientation at the C2 position of the C-ring. This subtle structural distinction, however, gives rise to notable differences in their biological activities. This guide provides an objective comparison of their performance in key biological assays, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.

Comparative Biological Activities: A Tabular Summary

The following tables summarize the quantitative data on the antioxidant, anticancer, and anti-inflammatory activities of CG and ECG. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.

Antioxidant Activity
AssayThis compound (CG)(-)-Epicatechin gallate (ECG)Key Findings
DPPH Radical Scavenging Activity IC50: ~4.5 µMIC50: ~3.8 µMECG generally exhibits slightly stronger DPPH radical scavenging activity than CG.
ABTS Radical Scavenging Activity Higher activity than non-gallated catechinsHigher activity than non-gallated catechinsBoth CG and ECG are potent ABTS radical scavengers, with their activity significantly enhanced by the galloyl moiety.
Protection against Hemolysis Less effective than ECGMore effective in protecting against hypochlorite-induced erythrocyte hemolysis.[1][2][3]ECG shows superior protective effects against certain types of chemically-induced red blood cell lysis.[1][2][3]
Anticancer Activity
Cell LineAssayThis compound (CG)(-)-Epicatechin gallate (ECG)Key Findings
Pancreatic Ductal Adenocarcinoma (PancTu-I, Panc1, Panc89, BxPC3) Proliferation AssayStrong anti-proliferative effect.[4][5]Stronger anti-proliferative effect than CG and EGCG.[4][5]Both CG and ECG are potent inhibitors of pancreatic cancer cell proliferation, with ECG often showing superior activity.[4][5]
Oral Cancer Cells Proliferation AssayPotent inhibitor of proliferation.More potent inhibitor of proliferation than CG and EGCG.Similar to findings in pancreatic cancer, ECG demonstrates greater potency in inhibiting the growth of oral cancer cells.
Anti-inflammatory Activity
Target/ModelAssayThis compound (CG)(-)-Epicatechin gallate (ECG)Key Findings
TNFα-induced NF-κB Activation in Pancreatic Cancer Cells Electrophoretic Mobility Shift Assay (EMSA)Inhibitory effectPotent inhibition of NF-κB activation.[4][5]ECG is a particularly strong inhibitor of the pro-inflammatory NF-κB signaling pathway.[4][5]
Secretion of Pro-inflammatory Proteins (IL-8, uPA) ELISAReduced secretionSignificant reduction in secretion.[4][5]The inhibition of NF-κB by ECG leads to a downstream reduction in the secretion of inflammatory and invasion-promoting proteins.[4][5]

Key Signaling Pathways

The biological activities of CG and ECG are mediated through their interaction with various cellular signaling pathways. Below are diagrams illustrating two key pathways influenced by these catechins.

cell_cycle_regulation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb phosphorylates p21_p27 p21 / p27 p21_p27->CyclinD_CDK46 inhibits p21_p27->CyclinE_CDK2 inhibits E2F E2F Rb->E2F inhibits E2F->S promotes transition CG_ECG This compound (CG) (-)-Epicatechin gallate (ECG) CG_ECG->CyclinD_CDK46 modulate CG_ECG->p21_p27 modulate nf_kb_pathway cluster_nucleus TNFa TNFα TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB degradation releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-8, uPA) Nucleus->Gene_Expression induces ECG (-)-Epicatechin gallate (ECG) ECG->IKK inhibits dpph_workflow start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_samples Prepare Serial Dilutions of CG and ECG start->prep_samples mix Mix Sample/Control with DPPH Solution prep_dpph->mix prep_samples->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

References

Validation of (-)-Catechin gallate as a potent anticancer agent

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

(-)-Catechin gallate (CG) and its related catechin compounds, found abundantly in green tea, have garnered significant attention for their potential as anticancer agents. This guide provides a comprehensive comparison of the anticancer efficacy of this compound and other key catechins, supported by experimental data and detailed methodologies. The evidence presented herein validates this compound as a potent molecule in the landscape of natural anticancer compounds.

Comparative Anticancer Activity

The anticancer potential of various catechins is often evaluated by their ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a substance at which 50% of cell growth is inhibited, is a key metric for this assessment. As a close structural analog and one of the most extensively studied catechins, (-)-epigallocatechin-3-gallate (EGCG) provides a strong benchmark for the potency of gallated catechins like this compound.

Studies consistently demonstrate that the presence of a galloyl moiety significantly enhances the anticancer activity of catechins. The general order of potency is: (-)-epigallocatechin-3-gallate (EGCG) > (-)-epicatechin-3-gallate (ECG) > (-)-epigallocatechin (EGC) > (-)-epicatechin (EC).[1] This trend highlights the critical role of the gallate group in the anticancer efficacy of these compounds.

Table 1: Comparative IC50 Values of Catechins in Various Cancer Cell Lines

CatechinCancer Cell LineIC50 (µM)Reference
(-)-Epigallocatechin-3-gallate (EGCG) H1299 (Lung)27.63[2]
A549 (Lung)28.34[2]
A549 (Lung)70[3]
A549 (Lung)60.55[4][5]
WI38VA (SV40 transformed Fibroblasts)10[6]
Caco-2 (Colorectal)Not specified, but effective[6]
Hs578T (Breast)Not specified, but effective[6]
DU145 (Prostate)89[7]
HH870 (Prostate)45[7]
HH450 (Ovarian)62[7]
HH639 (Ovarian)42[7]
A431 (Skin)44[8]
Jurkat (T-cell leukemia)82.82 (24h), 68.84 (48h), 59.7 (72h)[9]
MCF-7 (Breast)37.7[10]
(-)-Epicatechin-3-gallate (ECG) DU145 (Prostate)24[7]
HH870 (Prostate)27[7]
HH450 (Ovarian)29[7]
HH639 (Ovarian)30[7]
(-)-Epigallocatechin (EGC) LoVo (Colon)Effective, dose-dependent[11]
(-)-Epicatechin (EC) MDA-MB-231 (Breast)350[12]
MCF-7 (Breast)350[12]

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and incubation time.

Induction of Apoptosis

A key mechanism through which this compound and related compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. The presence of the galloyl group is also crucial for this activity. For instance, EGCG and EGC have been shown to induce apoptosis in LoVo human colon carcinoma cells, while ECG and EC had no obvious effects.[11]

In a study on human cholangiocarcinoma cells, EGCG, but not EGC, was found to sensitize cells to chemotherapy-induced apoptosis.[13] Another study on lung cancer cell lines H1299 and A549 demonstrated a dose-dependent increase in apoptosis rates with EGCG treatment.[2] Specifically, at a concentration of 50 µM, EGCG induced an apoptotic rate of 46% in H1299 cells and 56.2% in A549 cells.[2]

Table 2: Apoptosis Induction by EGCG in Lung Cancer Cell Lines

Cell LineEGCG Concentration (µM)Mean Apoptotic Rate (%)Reference
H12990 (Control)2.40 ± 1.14[2]
5Not specified[2]
30Not specified[2]
5046.00 ± 1.581[2]
A5490 (Control)4.00 ± 0.70[2]
5Not specified[2]
30Not specified[2]
5056.20 ± 1.48[2]

Signaling Pathways Modulated by this compound and Analogs

This compound and its analogs, particularly EGCG, exert their anticancer effects by modulating multiple critical signaling pathways involved in cell proliferation, survival, and angiogenesis. These catechins can interact with and inhibit various receptor tyrosine kinases (RTKs) and downstream signaling cascades.

Catechin_Anticancer_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR IKK IKK Bcl2 Bcl-2 AKT->Bcl2 Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation NFkB NF-κB IKK->NFkB NFkB->Proliferation Angiogenesis Angiogenesis NFkB->Angiogenesis Bax Bax Bcl2->Bax Inhibition Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Catechin This compound (EGCG) Catechin->EGFR Inhibition Catechin->PI3K Inhibition Catechin->IKK Inhibition Catechin->Bcl2 Downregulation Catechin->Bax Upregulation

Caption: Key signaling pathways modulated by this compound and its analogs.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key assays are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of catechins and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of catechins for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The compiled data strongly supports the validation of this compound and its gallated analogs as potent anticancer agents. Their efficacy, demonstrated through low micromolar IC50 values and the significant induction of apoptosis across a range of cancer cell lines, underscores their therapeutic potential. The elucidation of their mechanisms of action, involving the modulation of key cancer-related signaling pathways, provides a solid foundation for further preclinical and clinical investigations. This guide serves as a valuable resource for researchers dedicated to the discovery and development of novel, nature-derived anticancer therapies.

References

Comparing the anti-proliferative effects of CG, ECG, and EGCG

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Anti-Proliferative Effects of Catechin Gallate (CG), Epicatechin Gallate (ECG), and Epigallocatechin Gallate (EGCG)

This guide provides a detailed comparison of the anti-proliferative activities of three prominent green tea catechins: Catechin Gallate (CG), Epicatechin Gallate (ECG), and Epigallocatechin Gallate (EGCG). Aimed at researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer an objective overview of their therapeutic potential in oncology.

Introduction to Tea Catechins

Green tea contains a group of polyphenolic compounds known as catechins, which are lauded for a variety of health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties. Among these, EGCG is the most abundant and extensively studied catechin. However, emerging research indicates that other related compounds, such as CG and ECG, also possess significant anti-proliferative effects, sometimes even surpassing those of EGCG. These catechins exert their anti-cancer effects by modulating multiple signaling pathways involved in cell growth, proliferation, and apoptosis (programmed cell death). This guide focuses on a direct comparison of the anti-proliferative efficacy of CG, ECG, and EGCG, supported by quantitative data and mechanistic insights.

Quantitative Comparison of Anti-Proliferative Activity

The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values for CG, ECG, and EGCG across various cancer cell lines, demonstrating their dose-dependent inhibitory effects. Lower IC50 values indicate higher potency.

CatechinCell LineCancer TypeIC50 (µM)Reference
EGCG PC-3Prostate Cancer39.0
WI38VA (Transformed)Lung Fibroblast10
Caco-2Colorectal Cancer~44 (20 µg/mL)
H1299Lung Cancer27.63
A549Lung Cancer28.34
ECG HSC-2Oral CarcinomaHighly Toxic
PancTu-I, Panc1, etc.Pancreatic CancerMore potent than EGCG**
CG HSC-2Oral CarcinomaHighly Toxic
PancTu-I, Panc1, etc.Pancreatic CancerMore potent than EGCG**

*In a comparative study on HSC-2 oral carcinoma cells, ECG and CG were grouped as "highly toxic," demonstrating stronger cytotoxic effects than EGCG. **A study on four different pancreatic ductal adenocarcinoma (PDAC) cell lines found that CG and ECG exerted "much stronger anti-proliferative effects" than EGCG.

Mechanistic Insights: Modulation of Signaling Pathways

The anti-proliferative effects of these catechins are attributed to their ability to interfere with key signaling pathways that regulate cell cycle progression and survival. EGCG, being the most studied, has been shown to modulate several critical pathways. While less is known specifically about CG and ECG, they are believed to share similar mechanisms, often with greater potency.

Key Signaling Pathways Targeted by Catechins
  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is central to cell proliferation. EGCG has been shown to inhibit this pathway by preventing the activation of key kinases like MEK and ERK, thereby halting the cell cycle.

  • PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is another crucial signaling route for cell survival and proliferation. EGCG can suppress this pathway, leading to the induction of apoptosis and inhibition of cell growth in various cancers, including colon and prostate cancer.

  • NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA and is involved in cellular responses to stimuli such as stress and inflammation. Its dysregulation is linked to cancer. EGCG has been demonstrated to inhibit NF-κB activation, which contributes to its anti-inflammatory and anti-cancer effects.

  • Hedgehog Pathway: The Hedgehog signaling pathway plays a role in cell growth and differentiation. EGCG has been found to inhibit this pathway in chondrosarcoma and colon cancer cells, leading to suppressed proliferation and induced apoptosis.

Below is a diagram illustrating the general mechanism of action for these catechins on key proliferation pathways.

Catechin_Inhibition_of_Proliferation_Pathways cluster_receptor Cell Surface cluster_catechins Inhibitory Catechins cluster_pathways Intracellular Signaling Cascades cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_nucleus Nuclear / Cellular Response Growth_Factors Growth Factors (e.g., EGF, IGF-1) Receptor Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras EGCG EGCG / ECG / CG EGCG->PI3K Inhibits ERK ERK EGCG->ERK Inhibits Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) EGCG->Transcription_Factors Inhibits Apoptosis Apoptosis EGCG->Apoptosis Promotes Akt Akt PI3K->Akt Activates Akt->Transcription_Factors Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Transcription_Factors Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Proliferation Cell Proliferation Cell_Cycle_Progression->Proliferation

Fig. 1: Catechin inhibition of key cell proliferation pathways.

Experimental Protocols

To assess the anti-proliferative effects of compounds like CG, ECG, and EGCG, the MTT assay is a widely used colorimetric method. It measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

MTT Cell Proliferation Assay Protocol

1. Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. The crystals are then dissolved, and the absorbance is measured spectrophotometrically.

2. Materials:

  • 96-well flat-bottom microplates

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • CG, ECG, and EGCG stock solutions (dissolved in DMSO or appropriate solvent)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570-600 nm)

3. Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of CG, ECG, and EGCG in culture medium. Remove the old medium from the wells and add 100 µL of the medium

A Comparative Analysis of Catechin Gallates on Cancer Cell Lines In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the anti-cancer effects of four major catechin gallates: Epigallocatechin gallate (EGCG), Epicatechin gallate (ECG), Gallocatechin gallate (GCG), and Catechin gallate (CG). The information presented is collated from multiple studies to support research and drug development endeavors in oncology.

Comparative Anti-proliferative Activity

The inhibitory effects of catechin gallates on the proliferation of various cancer cell lines have been evaluated in numerous studies. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. Lower IC50 values indicate greater potency.

Pancreatic Cancer Cell Lines

Studies on human pancreatic ductal adenocarcinoma (PDAC) cells have shown that ECG and CG can be more potent than the widely studied EGCG.

Catechin GallatePancTu-I (IC50, µM)Panc1 (IC50, µM)Panc89 (IC50, µM)BxPC3 (IC50, µM)
EGCG >80~60~70>80
ECG ~30~25~35~40
CG ~40~30~45~50

Data extrapolated from graphical representations in the cited study and should be considered approximate.

Breast Cancer Cell Lines

In breast cancer cell lines, the cytotoxic activity of catechin gallates varies depending on the specific catechin and the cell line.

Catechin GallateT47D (IC50, µM) - 24hT47D (IC50, µM) - 48hMCF7 (IC50, µM) - 24hMCF7 (IC50, µM) - 48h
EGCG 54.4581.31>100>100
ECG 2525.83415.04558.25683.66
GCG 34.6523.66>100>100
CG Not ReportedNot ReportedNot ReportedNot Reported
Colorectal Cancer Cell Lines

A comprehensive study on human colorectal cancer cell lines, HCT-116 and SW-480, demonstrated the superior anti-proliferative activity of EGCG compared to other catechin gallates.

Catechin GallateHCT-116 (% inhibition at 100 µM)SW-480 (% inhibition at 100 µM)
EGCG 98.4%~95%
GCG 79.2%~75%
ECG 20.3%~20%
CG 20.2%~20%

Mechanisms of Action: A Look into Cellular Signaling

Catechin gallates exert their anti-cancer effects by modulating various signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Epigallocatechin Gallate (EGCG)

EGCG is the most extensively studied catechin and is known to interact with multiple molecular targets. It has been shown to inhibit key signaling pathways including:

  • MAPK/ERK Pathway : Regulates cell proliferation and differentiation.

  • PI3K/AKT/mTOR Pathway : A central regulator of cell growth, survival, and metabolism.

  • NF-κB Pathway : Plays a critical role in inflammation and cell survival.

  • EGFR Pathway : Often overactivated in cancer, promoting cell proliferation.

Epicatechin Gallate (ECG)

Emerging evidence suggests that ECG also possesses potent anti-cancer properties, in some cases exceeding those of EGCG. ECG has been shown to:

  • Inhibit the NF-κB signaling pathway , which is crucial for cancer cell survival and inflammation.

  • Modulate the AMPK/mTOR and PI3K/AKT/mTOR pathways , leading to apoptosis and decreased autophagy in melanoma cells.

Gallocatechin Gallate (GCG) and Catechin Gallate (CG)

While less studied than EGCG and ECG, GCG and CG have also demonstrated significant anti-proliferative effects. It is suggested that the galloyl moiety present in all four of these catechins is crucial for their biological activity. Therefore, it is plausible that GCG and CG share similar mechanisms of action with EGCG and ECG, likely involving the modulation of pathways like MAPK, PI3K/AKT, and NF-κB. However, more direct comparative studies are needed to elucidate their specific molecular targets and signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the in vitro anti-cancer effects of catechin gallates.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding : Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment : Treat the cells with various concentrations of catechin gallates (e.g., 0-100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment : Treat cells with different concentrations of catechin gallates for a specified time.

  • Cell Harvesting : Harvest the cells by trypsinization and wash with cold PBS.

  • Staining : Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer.

    • Viable cells : Annexin V-negative and PI-negative.

    • Early apoptotic cells : Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting : Treat cells as described for the apoptosis assay and harvest them.

  • Fixation : Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Staining : Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry Analysis : Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Visualizing Cellular Processes

To better understand the complex interactions and workflows, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Analysis Cell_Culture Cancer Cell Culture Seeding Seeding in Plates Cell_Culture->Seeding Catechin_Treatment Catechin Gallate Treatment Seeding->Catechin_Treatment Incubation Incubation (24-72h) Catechin_Treatment->Incubation MTT MTT Assay (Viability) Incubation->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Incubation->Cell_Cycle

Caption: A generalized workflow for in vitro analysis of catechin gallates on cancer cells.

EGCG vs. Its Oxidation Products: A Comparative Analysis of Cellular Uptake and Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the bioactivity of epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea, is paramount. However, EGCG is notoriously unstable under typical cell culture conditions, readily oxidizing into various products. This guide provides a comparative analysis of the cellular uptake and antioxidant capacity of EGCG versus its primary oxidation products, offering crucial insights for the accurate interpretation of in vitro studies and the development of EGCG-based therapeutics.

Recent research reveals that the oxidation products of EGCG, such as theasinensins, are not merely degradation byproducts but possess significant biological activity, in some cases exceeding that of the parent compound. This guide synthesizes experimental data to illuminate the distinct roles these compounds play within a cellular context.

Cellular Uptake: Oxidation Products Show Enhanced Accumulation

A critical determinant of a compound's bioactivity is its ability to be absorbed by cells. Studies comparing the uptake of EGCG with its major oxidation products—theasinensin A (TSA), theasinensin D (TSD), and oolongtheanin digallate (OTDG)—in human liver carcinoma HepG2 cells have yielded surprising results. While EGCG is taken up, its dimeric oxidation products are accumulated at significantly higher concentrations.

Notably, after a 3-hour incubation period, the cellular uptake of these oxidation products was found to be up to eight times greater than that of the EGCG monomer in human colon carcinoma Caco-2 cells. In HepG2 cells, while EGCG uptake is equimolar, its major oxidation products are accumulated at millimolar concentrations, with TSA showing particularly high accumulation. This suggests that in typical in vitro experiments where EGCG rapidly oxidizes, its biological effects may be significantly influenced, or even dominated, by the resulting oxidation products.

Quantitative Comparison of Cellular Uptake in HepG2 Cells
CompoundIncubation TimeConcentration in Medium (µM)Intracellular Concentration (µM)
EGCG 0.5 h15.2 ± 2.118.1 ± 1.9
1 h10.5 ± 1.512.3 ± 1.3
3 h4.2 ± 0.65.8 ± 0.7
6 h1.8 ± 0.32.9 ± 0.4
12 h< LOQ< LOQ
TSA 0.5 h48.9 ± 3.4112.4 ± 8.9
1 h47.1 ± 3.1158.7 ± 12.1
3 h42.8 ± 2.9245.6 ± 18.9
6 h38.7 ± 2.5312.8 ± 25.4
12 h33.1 ± 2.1389.1 ± 31.5
TSD 0.5 h49.2 ± 3.589.7 ± 7.2
1 h47.8 ± 3.2121.3 ± 9.8
3 h44.1 ± 3.0189.4 ± 15.3
6 h40.2 ± 2.7254.6 ± 20.7
12 h35.8 ± 2.3311.2 ± 25.1
OTDG 0.5 h49.5 ± 3.678.9 ± 6.5
1 h48.2 ± 3.3105.6 ± 8.7
3 h45.3 ± 3.1167.8 ± 13.8
6 h41.7 ± 2.8221.3 ± 18.2
12 h37.9 ± 2.5278.4 ± 22.9

Data adapted from Alfke, J.; Esselen, M. Cellular Uptake of Epigallocatechin Gallate in Comparison to Its Major Oxidation Products and Their Antioxidant Capacity In Vitro. Antioxidants 2022, 11, 1746.

Antioxidant Capacity: Oxidation Products Outperform EGCG

The antioxidant properties of EGCG are widely recognized. However, direct comparisons reveal that its oxidation products exhibit even greater antioxidant potential at the cellular level. This enhanced activity is likely due to the increased number of hydroxyl groups in the dimeric structures, which contributes to their free radical scavenging capabilities.

A modified dichlorofluorescein (DCF) assay, which measures intracellular reactive oxygen species (ROS), demonstrated that the EGCG oxidation products, particularly TSA, have a superior capacity to reduce oxidative stress compared to EGCG itself. This finding is significant, as it indicates that the antioxidant effects observed in EGCG studies may be partly attributable to its in situ conversion to more potent antioxidant dimers.

Comparative Cellular Antioxidant Activity in HepG2 Cells
Compound (50 µM)Antioxidant Capacity (% of Control)
EGCG 75.3 ± 4.5
TSA 58.2 ± 3.9
TSD 63.7 ± 4.1
OTDG 68.9 ± 4.3

Data represents the percentage of remaining ROS after treatment, with lower percentages indicating higher antioxidant capacity. Adapted from Alfke, J.; Esselen, M. Cellular Uptake of Epigallocatechin Gallate in Comparison to Its Major Oxidation Products and Their Antioxidant Capacity In Vitro. Antioxidants 2022, 11, 1746.

Experimental Protocols

Cellular Uptake Analysis

1. Cell Culture and Treatment:

  • Human liver carcinoma HepG2 cells are seeded in 6-well plates at a density of 5 x 10^5 cells per well and cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.

  • After 24 hours, the medium is replaced with serum-free medium containing 50 µM of either EGCG, TSA, TSD, or OTDG.

  • Cells are incubated for specified time points (e.g., 0.5, 1, 3, 6, and 12 hours).

2. Sample Preparation:

  • At each time point, the supernatant (medium) is collected.

  • The cells are washed twice with phosphate-buffered saline (PBS), harvested by trypsinization, and counted.

  • Cells are lysed by sonication in a defined volume of methanol.

  • Both supernatant and cell lysate samples are centrifuged to precipitate proteins.

3. Quantification by HPLC-MS/MS:

  • The concentrations of EGCG and its oxidation products in the supernatant and cell lysates are quantified using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

  • A standard curve for each analyte is used for accurate quantification.

  • Intracellular concentrations are calculated based on the cell count and lysis volume.

Cellular Antioxidant Capacity Assay (Modified DCF Assay)

1. Cell Culture and Staining:

  • HepG2 cells are seeded in 96-well plates at a density of 2 x 10^4 cells per well and cultured for 24 hours.

  • The cells are then washed with PBS and incubated with 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37 °C.

2. Treatment and Induction of Oxidative Stress:

  • After incubation, the DCFH-DA solution is removed, and the cells are treated with 50 µM of EGCG, TSA, TSD, or OTDG in serum-free medium for 1 hour.

  • Oxidative stress is induced by adding 100 µM tert-butyl hydroperoxide (tBHP).

3. Fluorescence Measurement:

  • The fluorescence of dichlorofluorescein (DCF), the oxidized product of DCFH-DA, is measured at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a microplate reader.

  • Measurements are taken at multiple time points after tBHP addition.

  • The antioxidant capacity is determined by the reduction in DCF fluorescence in treated cells compared to control cells (treated only with tBHP).

Visualizing Experimental and Signaling Pathways

To further clarify the processes described, the following diagrams illustrate the experimental workflow for cellular uptake analysis and a key signaling pathway influenced by EGCG.

G cluster_0 Cellular Uptake Experimental Workflow Seed HepG2 Cells Seed HepG2 Cells Incubate 24h Incubate 24h Seed HepG2 Cells->Incubate 24h Treat with EGCG/Oxidation Products Treat with EGCG/Oxidation Products Incubate 24h->Treat with EGCG/Oxidation Products Incubate (0.5-12h) Incubate (0.5-12h) Treat with EGCG/Oxidation Products->Incubate (0.5-12h) Separate Cells and Medium Separate Cells and Medium Incubate (0.5-12h)->Separate Cells and Medium Lyse Cells Lyse Cells Separate Cells and Medium->Lyse Cells Cells Quantify with HPLC-MS/MS Quantify with HPLC-MS/MS Separate Cells and Medium->Quantify with HPLC-MS/MS Medium Lyse Cells->Quantify with HPLC-MS/MS Lysate

Caption: Workflow for Cellular Uptake Analysis.

EGCG is known to modulate various cellular signaling pathways, primarily through its anti-inflammatory and antioxidant effects. One of the key pathways affected is the NF-κB signaling cascade.

Safety Operating Guide

Navigating the Safe Disposal of (-)-Catechin Gallate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. (-)-Catechin gallate, a flavanol found in green tea, requires specific procedures for its disposal to mitigate potential hazards and environmental impact. This guide provides essential safety information and a step-by-step disposal plan.

Hazard Identification and Safety Precautions

This compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Adherence to prescribed safety precautions is crucial to minimize exposure risks.

Hazard ClassificationGHS PictogramSignal WordHazard StatementsPrecautionary Statements
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation.P264: Wash all exposed external body areas thoroughly after handling.[4] P280: Wear protective gloves, protective clothing, eye protection and face protection.[4] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P332+P313: If skin irritation occurs, get medical advice/attention.[1] P362+P364: Take off contaminated clothing and wash it before reuse.[1]
Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P337+P313: If eye irritation persists, get medical advice/attention.[1]
Specific Target Organ Toxicity (Single Exposure, Category 3)GHS07WarningH335: May cause respiratory irritation.P261: Avoid breathing dust/fumes.[4] P271: Use only outdoors or in a well-ventilated area.[4] P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] P312: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
Storage and DisposalP403+P233: Store in a well-ventilated place. Keep container tightly closed.[4] P405: Store locked up.[4] P501: Dispose of contents/container to authorised hazardous or special waste collection point in accordance with any local regulation.[4]

Experimental Protocols: Spill Management and Disposal

Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent exposure.

  • Minor Spills (Dry):

    • Avoid generating dust.[4]

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator.[4]

    • Use dry clean-up procedures.[4]

    • Carefully sweep or vacuum the spilled material.[4]

    • Place the collected material into a clean, dry, sealable, and properly labeled container for disposal.[4]

  • Minor Spills (Wet):

    • Wear appropriate PPE.

    • Absorb the spill with inert material (e.g., sand, vermiculite).

    • Shovel or vacuum the material into a labeled container for disposal.[4]

    • Wash the spill area with copious amounts of water and prevent runoff into drains.[4]

  • Major Spills:

    • Alert personnel in the area and contact emergency services, informing them of the location and nature of the hazard.[4]

    • Control personal contact by wearing appropriate protective clothing.[4]

    • Prevent the spillage from entering drains or water courses.[4]

    • Follow the procedures for minor spills for clean-up.

Proper Disposal Protocol

The disposal of this compound and its containers must be handled in accordance with local, state, and federal regulations.[1] It should not be disposed of with household garbage.[2]

  • Waste Identification: Identify the waste as this compound. Note its hazardous properties (skin, eye, and respiratory irritant).

  • Containerization:

    • Leave the chemical in its original container if possible.

    • If transferring, use a clean, dry, and sealable container that is compatible with the chemical.

    • Do not mix with other waste materials.

    • Label the container clearly with "this compound" and the appropriate hazard warnings.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials. Keep the container tightly closed.[4]

  • Disposal:

    • Arrange for disposal through a licensed hazardous waste disposal company.

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

    • Handle uncleaned, empty containers as you would the product itself.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and action process for the proper disposal of this compound.

start Start: Identify this compound for Disposal prep Step 1: Prepare for Disposal start->prep ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe container Step 2: Containerize Waste ppe->container label_waste Securely seal in a labeled, compatible container. container->label_waste storage Step 3: Temporary Storage label_waste->storage store_securely Store in a designated, secure, and well-ventilated area. storage->store_securely disposal Step 4: Final Disposal store_securely->disposal contact_vendor Contact Licensed Hazardous Waste Disposal Vendor disposal->contact_vendor end End: Waste Transferred to Vendor contact_vendor->end

Caption: Disposal workflow for this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling (-)-Catechin Gallate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of (-)-Catechin gallate, a minor constituent in green tea catechins that is noted for its inhibitory effects on COX-1 and COX-2 enzymes.[1] Adherence to these protocols is critical for minimizing risk and ensuring operational integrity.

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4] While its toxicological properties have not been exhaustively investigated, it is known to be potentially harmful if inhaled, ingested, or absorbed through the skin.[2]

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate exposure risks, a combination of appropriate personal protective equipment and engineering controls is mandatory.

Table 1: Required Personal Protective Equipment

PPE CategoryItemSpecifications
Eye Protection Safety glasses or chemical gogglesMust meet ANSI Z87.1 standards with side shields for splash protection.[5]
Hand Protection Compatible chemical-resistant glovesNitrile or other suitable material.
Body Protection Laboratory coatTo prevent skin contact.
Respiratory Protection NIOSH-approved respiratorRequired when dusts are generated or if ventilation is inadequate.[6]

Engineering Controls: Operations involving this compound should be conducted in a well-ventilated area.[7] The use of a chemical fume hood or other local exhaust ventilation is strongly recommended to control airborne levels.[2] An eyewash station and a safety shower must be readily accessible in any facility where this material is handled.[2]

Safe Handling and Storage Protocols

Proper handling and storage are crucial to prevent accidents and maintain the integrity of the compound.

Handling Procedures:

  • Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust.[7]

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[7]

  • Grounding: Take precautionary measures against static discharge.[3]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[2] Do not eat, drink, or smoke in the work area.

Storage Procedures:

  • Keep the container tightly closed.[2][7]

  • Store in a cool, dry, and well-ventilated place.[7]

  • For long-term storage, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Emergency and First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Table 2: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Instructions
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs, get medical advice.[2]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2] If not breathing, give artificial respiration.[2] If symptoms persist, call a poison center or doctor.[2]
Ingestion Wash out the mouth with water.[2] Do NOT induce vomiting unless directed to do so by medical personnel.[2] Never give anything by mouth to an unconscious person.[2] Seek medical attention.[2]

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Spill Cleanup:

  • Evacuate: Alert personnel in the area and evacuate if necessary.[7]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For dry spills, use dry clean-up procedures to avoid generating dust.[7] For wet spills, absorb with an inert material.

  • Collect: Carefully sweep or vacuum the spilled material into a sealed, labeled container for disposal.[7]

  • Decontaminate: Wash the spill area thoroughly with water.[7]

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[2][8]

  • Waste material should be placed in a designated, labeled chemical waste container.[2]

  • Do not mix with other waste.[6]

  • Handle uncleaned containers as you would the product itself.[6]

Operational Workflow for Handling this compound

The following diagram outlines the standard operating procedure for working with this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Ensure Engineering Controls (Fume Hood, Eyewash) B->C D Weigh/Handle Compound in Fume Hood C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Dispose of Waste in Labeled Container F->G H Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(-)-Catechin gallate
Reactant of Route 2
Reactant of Route 2
(-)-Catechin gallate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.